Trisulfo-Cy3-Alkyne
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C35H41N3Na2O10S3 |
|---|---|
Molekulargewicht |
805.9 g/mol |
IUPAC-Name |
disodium;(2E)-2-[(E)-3-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]indole-5-sulfonate |
InChI |
InChI=1S/C35H43N3O10S3.2Na/c1-6-19-36-33(39)14-8-7-9-20-37-29-17-15-25(50(43,44)45)23-27(29)34(2,3)31(37)12-10-13-32-35(4,5)28-24-26(51(46,47)48)16-18-30(28)38(32)21-11-22-49(40,41)42;;/h1,10,12-13,15-18,23-24H,7-9,11,14,19-22H2,2-5H3,(H3-,36,39,40,41,42,43,44,45,46,47,48);;/q;2*+1/p-2 |
InChI-Schlüssel |
FAVPCOXFLWHPMS-UHFFFAOYSA-L |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Trisulfo-Cy3-Alkyne: A Technical Guide for Advanced Fluorescence Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Trisulfo-Cy3-Alkyne, a water-soluble, bright, and photostable cyanine (B1664457) dye functionalized with an alkyne group for bioorthogonal conjugation. This document details its spectral properties, experimental protocols for its use in bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and its application in super-resolution microscopy.
Core Properties of this compound
This compound is a derivative of the well-established cyanine dye, Cy3. The inclusion of three sulfonate groups significantly enhances its water solubility, making it particularly suitable for labeling biological molecules in aqueous environments without the need for organic co-solvents.[1][2] Its terminal alkyne group allows for a highly specific and efficient covalent attachment to azide-modified molecules through the "click chemistry" reaction, CuAAC.[1][3] This bioorthogonal ligation strategy is widely used for labeling proteins, nucleic acids, and other biomolecules.[1]
Spectroscopic Characteristics
The fluorescence properties of this compound make it a versatile probe for a wide range of fluorescence-based applications, including microscopy, gel electrophoresis, and flow cytometry.[1][4] It is known for its brightness and good photostability.[1]
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~550 nm | [4] |
| Emission Maximum (λem) | ~570 nm | [4] |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ at 550 nm | [4] |
| Fluorescence Quantum Yield (Φ) | 0.20 - 0.40 (estimated for Cy3 attached to DNA) | [5] |
| Solubility | Water, DMSO, DMF | [4] |
| Photostability | High | [1][2] |
Experimental Protocols
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol describes a general method for labeling an azide-modified protein with this compound.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of sodium azide (B81097).
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) or water for stock solution preparation
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate (B8700270)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in water or DMSO to a final concentration of 10 mM.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Freshly prepare a 300 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein (typically at a concentration of 1-5 mg/mL) with the reaction buffer.
-
Add this compound from the stock solution. A 3-10 fold molar excess of the dye over the protein is a good starting point, but this may require optimization.
-
Add the THPTA ligand to the reaction mixture. The final concentration of THPTA should be sufficient to chelate the copper ions.
-
Add the CuSO₄ solution.
-
-
Initiate the Reaction:
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix the reaction and protect it from light.
-
Incubate the reaction at room temperature for 30 minutes to 2 hours. Longer incubation times may improve labeling efficiency.
-
-
Purification:
-
Remove the unreacted dye and other reaction components by passing the reaction mixture through a size-exclusion chromatography column appropriate for the size of the labeled protein.
-
Collect the fractions containing the labeled protein.
-
-
Characterization:
-
Confirm successful labeling by measuring the absorbance of the purified protein at 280 nm (for protein concentration) and ~550 nm (for Cy3 concentration).
-
The degree of labeling (DOL) can be calculated using the Beer-Lambert law.
-
Application in Super-Resolution Microscopy: dSTORM
This compound is well-suited for single-molecule localization microscopy (SMLM) techniques such as direct stochastic optical reconstruction microscopy (dSTORM). In dSTORM, individual fluorophores are stochastically switched between a fluorescent "on" state and a dark "off" state, allowing for their precise localization and the reconstruction of a super-resolved image.[6] Cy3 dyes can function as photoswitchable fluorophores in dSTORM, often in combination with a reporter dye like Alexa Fluor 647 or Cy5, where Cy3 acts as an activator.[7]
Protocol for dSTORM Imaging with this compound
This protocol provides a general framework for dSTORM imaging of cells labeled with this compound. Optimization of buffer composition, laser powers, and acquisition parameters is often necessary for specific experimental setups and targets.
1. Sample Preparation and Labeling:
-
Introduce azide functionalities into the cellular target of interest (e.g., via metabolic labeling or antibody conjugation).
-
Fix and permeabilize the cells as required for the specific target.
-
Perform the CuAAC reaction as described previously to label the azide-modified target with this compound.
-
Thoroughly wash the sample to remove any unbound dye.
2. dSTORM Imaging Buffer:
The composition of the imaging buffer is critical for achieving the desired photoswitching characteristics of the fluorophore. Several buffer formulations have been developed to optimize the blinking of Cy3 dyes for dSTORM. A common approach is to use a buffer containing an oxygen scavenging system and a thiol. An alternative, simpler buffer that has shown to improve Cy3 blinking involves a mixture of Vectashield, N-propyl gallate (NPG), and DABCO.[8]
Optimized Cy3 dSTORM Buffer Example: [8]
-
40% Vectashield
-
1% (w/v) N-propyl gallate (NPG)
-
20 mM DABCO
-
In a TRIS-Glycerol buffer
3. Imaging Acquisition:
-
Mount the sample on a microscope equipped for SMLM, typically with total internal reflection fluorescence (TIRF) illumination to reduce background.
-
Illuminate the sample with a laser line that efficiently excites this compound (e.g., 561 nm).
-
Use a high laser power (typically 1-4 kW/cm²) to induce the photoswitching of the fluorophores.[9] The optimal laser power should be determined empirically to achieve a suitable density of single-molecule blinking events per frame.
-
Acquire a time series of thousands of images (typically 10,000 to 50,000 frames) at a high frame rate (e.g., 50-100 Hz).
-
If using an activator-reporter pair (e.g., Cy3 and Alexa Fluor 647), use a second laser (e.g., 647 nm) to excite the reporter dye and a low-power activation laser (e.g., 405 nm or 561 nm for Cy3) to control the stochastic activation of the reporter.[7]
4. Data Analysis:
-
Process the acquired image stack using specialized SMLM software (e.g., ThunderSTORM, DoM).
-
The software will identify and localize the individual fluorescent blinking events in each frame with sub-diffraction precision.
-
Reconstruct the final super-resolved image from the list of localizations.
-
Perform drift correction to account for any sample movement during the long acquisition time.
This technical guide provides a foundational understanding and practical protocols for the use of this compound in advanced fluorescence applications. For optimal results, researchers are encouraged to empirically optimize the described protocols for their specific experimental conditions and instrumentation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Pentamethine Sulfobenzoindocyanine Dyes with Low Net Charge States and High Photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. osti.gov [osti.gov]
- 6. Stochastic optical reconstruction microscopy (STORM) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Single-Molecule Super-Resolution Imaging | Nikon’s MicroscopyU [microscopyu.com]
- 8. Simple buffers for 3D STORM microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to Trisulfo-Cy3-Alkyne: Features, Benefits, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Trisulfo-Cy3-Alkyne, a water-soluble fluorescent probe widely utilized in biological research and drug development. We will delve into its core features, detail its benefits, and provide structured data and experimental protocols to facilitate its effective implementation in the laboratory.
Core Features and Benefits
This compound is a cyanine (B1664457) dye characterized by the presence of three sulfonate groups and a terminal alkyne moiety.[1][2][3] This unique structure imparts several advantageous properties. The trisulfonation renders the molecule highly water-soluble, which is beneficial for biological applications by preventing aggregation and improving reagent delivery in aqueous environments.[1][2][3] The terminal alkyne group enables its participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry.[2][4][5] This bioorthogonal reaction is highly specific and efficient, allowing for the precise labeling of azide-modified biomolecules in complex biological samples.[4][5]
The Cy3 fluorophore component is known for its brightness and photostability.[1][2][6] It exhibits a strong absorption and fluorescence in the orange-red region of the visible spectrum, making it compatible with a wide range of common fluorescence imaging systems, including microscopes, gel imagers, and plate readers.[1][2] Its fluorescence is also notably stable across a broad pH range, adding to its versatility in various experimental conditions.[6]
Quantitative Data Summary
The following tables summarize the key quantitative properties of this compound, facilitating comparison and experimental design.
Table 1: Physicochemical and Spectroscopic Properties
| Property | Value | References |
| Molecular Formula | C35H41N3Na2O10S3 | [1] |
| Molecular Weight | 805.9 g/mol | [1] |
| Excitation Maximum (λex) | ~550 - 555 nm | [6] |
| Emission Maximum (λem) | ~565 - 570 nm | [6] |
| Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [1][7] |
| Quantum Yield (Φ) | ~0.24 (for Cy3-DNA) | [8] |
| Solubility | High in water and polar organic solvents (e.g., DMSO, DMF) | [1][7] |
Experimental Protocols
This section provides detailed methodologies for common applications of this compound.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Labeling of Azide-Modified Proteins
This protocol outlines the steps for labeling a protein containing an azide (B81097) group with this compound.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of primary amines if the azide is introduced via an NHS ester.
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper(I)-stabilizing ligand.[9][10]
-
Sodium ascorbate (B8700270) (freshly prepared)
-
DMSO or DMF for dissolving the dye
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO or water.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA or TBTA in water or DMSO/water.
-
Prepare a fresh 300 mM stock solution of sodium ascorbate in water immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein (e.g., 50 µL of a 1-5 mg/mL solution) with 90 µL of PBS buffer.[9]
-
Add 20 µL of a 2.5 mM solution of this compound.
-
Add 10 µL of the 100 mM THPTA/TBTA solution and vortex briefly.[9]
-
Add 10 µL of the 20 mM CuSO₄ solution and vortex briefly.[9]
-
-
Initiation and Incubation:
-
To initiate the click reaction, add 10 µL of the freshly prepared 300 mM sodium ascorbate solution.[9]
-
Vortex the reaction mixture gently.
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
-
Purification:
-
Purify the labeled protein from unreacted dye and catalyst using a suitable method, such as size-exclusion chromatography or dialysis.
-
Fluorescence Microscopy of Labeled Biomolecules
This protocol provides a general workflow for imaging cells containing biomolecules labeled with this compound.
Materials:
-
Cells cultured on coverslips or in imaging dishes.
-
Fixative (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), if labeling intracellular targets.
-
Wash buffer (e.g., PBS).
-
Mounting medium with an antifade reagent.
-
Fluorescence microscope equipped with appropriate filters for Cy3 (e.g., excitation filter ~530-550 nm, emission filter ~570-600 nm).
Procedure:
-
Cell Preparation and Labeling:
-
Culture cells and introduce the azide-modified biomolecule of interest (e.g., via metabolic labeling with an azido-sugar or azido-amino acid).
-
Perform the CuAAC reaction with this compound as described in the previous protocol, adapting reagent concentrations and incubation times as needed for cellular labeling.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
If labeling intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate Cy3 filter set. Acquire images using optimal exposure times to maximize signal-to-noise while minimizing photobleaching.
-
Mandatory Visualizations
The following diagrams illustrate key processes involving this compound.
References
- 1. cenmed.com [cenmed.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | BroadPharm [broadpharm.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. tenovapharma.com [tenovapharma.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. confluore.com.cn [confluore.com.cn]
- 10. broadpharm.com [broadpharm.com]
Methodological & Application
Application Notes and Protocols for Trisulfo-Cy3-Alkyne Labeling of Azide-Modified Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the covalent labeling of azide-modified proteins with Trisulfo-Cy3-Alkyne using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "Click Chemistry." This method offers a highly efficient and specific approach for conjugating the bright, water-soluble Trisulfo-Cy3 fluorophore to proteins for various downstream applications, including fluorescence microscopy, flow cytometry, and proteomic analysis.[1][2]
Introduction
The CuAAC reaction is a cornerstone of bioconjugation due to its high selectivity, reliability, and biocompatibility under aqueous conditions.[2] The reaction forms a stable triazole linkage between a terminal alkyne and an azide (B81097).[3] this compound is a water-soluble cyanine (B1664457) dye containing a terminal alkyne group, making it an ideal reagent for labeling azide-modified biomolecules.[1][4] The sulfonation of the Cy3 core enhances its water solubility and reduces aggregation, leading to improved labeling efficiency and brighter fluorescent conjugates.
Principle of the Method
The labeling strategy involves a two-step process. First, an azide functional group is introduced into the protein of interest. This can be achieved through various methods, such as metabolic labeling with azide-containing amino acid analogs (e.g., azidohomoalanine), enzymatic modification, or chemical conjugation to specific amino acid side chains.
The second step is the CuAAC reaction where the azide-modified protein is reacted with this compound in the presence of a copper(I) catalyst. The catalytically active Cu(I) is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent, most commonly sodium ascorbate (B8700270).[5] To enhance the reaction efficiency and protect the protein from potential oxidative damage by copper, a chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is used.[6]
Data Presentation
The following tables summarize the recommended reagent concentrations and reaction parameters for the this compound labeling protocol. Optimization may be required for specific proteins and applications.
Table 1: Recommended Reagent Stock Solutions
| Reagent | Stock Concentration | Solvent | Storage |
| Azide-Modified Protein | 1-10 mg/mL (20-200 µM) | Amine-free buffer (e.g., PBS, HEPES, pH 7.0-7.5) | 4°C or -80°C |
| This compound | 10 mM | Anhydrous DMSO or Water | -20°C, protected from light |
| Copper(II) Sulfate (CuSO₄) | 20-50 mM | Deionized Water | Room Temperature |
| THPTA (or TBTA) | 50-100 mM | Deionized Water (THPTA) or DMSO (TBTA) | Room Temperature |
| Sodium Ascorbate | 100 mM | Deionized Water | -20°C (prepare fresh or use aliquots) |
Table 2: Typical Reaction Conditions for Protein Labeling
| Parameter | Recommended Range | Notes |
| Azide-Modified Protein Concentration | 10-100 µM | Higher concentrations generally lead to better efficiency. |
| This compound (molar excess) | 2 to 10-fold over protein | Higher excess may be needed for low concentration protein solutions. |
| Final Copper(II) Sulfate Concentration | 50-250 µM | Higher concentrations can increase reaction rate but also risk protein damage. |
| Final THPTA/TBTA Concentration | 250-1250 µM (5-fold excess over Cu²⁺) | The ligand to copper ratio is critical for protecting the protein. |
| Final Sodium Ascorbate Concentration | 1-5 mM | Should be added last to initiate the reaction. |
| Reaction Time | 1-4 hours | Can be extended up to 16 hours for difficult conjugations. |
| Reaction Temperature | Room Temperature (20-25°C) | |
| Reaction Buffer | PBS or HEPES, pH 7.0-7.5 | Avoid buffers containing primary amines like Tris. |
Experimental Workflow
The overall workflow for labeling azide-modified proteins with this compound is depicted below.
Detailed Experimental Protocol
This protocol is optimized for labeling 1 mg of an azide-modified protein. The reaction can be scaled up or down as needed.
1. Preparation of Reagents
-
Azide-Modified Protein: Prepare a solution of the azide-modified protein in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2). The protein concentration should ideally be between 1-10 mg/mL.
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in anhydrous DMSO or deionized water. Store at -20°C in small aliquots, protected from light.
-
Copper(II) Sulfate Stock Solution (50 mM): Dissolve 12.5 mg of CuSO₄•5H₂O in 1 mL of deionized water. Store at room temperature.
-
THPTA Stock Solution (100 mM): Dissolve 43.4 mg of THPTA in 1 mL of deionized water. Store at room temperature.
-
Sodium Ascorbate Stock Solution (100 mM): Dissolve 19.8 mg of sodium ascorbate in 1 mL of deionized water. Prepare this solution fresh on the day of use or store frozen in single-use aliquots.
2. Labeling Reaction
-
In a microcentrifuge tube, combine the following in the specified order:
-
Azide-modified protein solution (e.g., 100 µL of a 10 mg/mL solution).
-
This compound stock solution (add a 2-10 fold molar excess over the protein).
-
Gently mix the protein and dye solution.
-
-
Prepare the Catalyst Premix: In a separate tube, combine the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. For a final copper concentration of 250 µM in a 200 µL reaction volume, you would mix 1 µL of 50 mM CuSO₄ with 2.5 µL of 100 mM THPTA. Let this premix stand for 1-2 minutes.
-
Add the catalyst premix to the protein-dye solution and mix gently.
-
Initiate the reaction: Add the freshly prepared sodium ascorbate stock solution to a final concentration of 2.5-5 mM. For a 200 µL reaction, adding 5-10 µL of a 100 mM stock will achieve this.
-
Gently mix the final reaction solution.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
3. Purification of the Labeled Protein
-
Remove the excess this compound and reaction components by size-exclusion chromatography (SEC) using a desalting column (e.g., PD-10) equilibrated with a suitable storage buffer (e.g., PBS).
-
Alternatively, dialysis can be used to remove small molecule reagents. Dialyze the reaction mixture against a large volume of storage buffer at 4°C with several buffer changes.
4. Characterization of the Labeled Protein
-
Degree of Labeling (DOL): The DOL can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of Cy3 (~550 nm). The DOL is calculated using the Beer-Lambert law and the extinction coefficients of the protein and the dye.
-
SDS-PAGE Analysis: Run the labeled protein on an SDS-PAGE gel. The labeled protein can be visualized by its fluorescence using a gel imager with the appropriate excitation and emission filters, and then by Coomassie or other protein stains to confirm co-localization of the fluorescence with the protein band.[5]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Insufficient molar excess of dye. | Increase the molar ratio of this compound to protein. |
| Short reaction time. | Increase the incubation time. | |
| Inactive azide group on the protein. | Confirm the presence and reactivity of the azide group. | |
| Suboptimal pH. | Ensure the reaction buffer is at pH 7.0-7.5. | |
| Oxidized sodium ascorbate. | Use a freshly prepared solution of sodium ascorbate. | |
| Protein Precipitation | High concentration of organic solvent (DMSO). | Ensure the final concentration of DMSO is low, especially for proteins sensitive to organic solvents. |
| Protein instability under reaction conditions. | Optimize buffer conditions or reduce reaction time. |
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical relationship of the key components in the CuAAC reaction leading to the fluorescently labeled protein.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. tenovapharma.com [tenovapharma.com]
- 4. mdpi.com [mdpi.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Trisulfo-Cy3-Alkyne in Fluorescence In Situ Hybridization (FISH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescence in situ hybridization (FISH) is a powerful molecular cytogenetic technique that enables the visualization of specific DNA or RNA sequences within the context of their native cellular or tissue environment.[1] The specificity of this technique relies on the hybridization of a fluorescently labeled nucleic acid probe to its complementary target sequence. The choice of fluorophore is critical for achieving high sensitivity and specificity. Trisulfo-Cy3-Alkyne is a water-soluble cyanine (B1664457) dye that offers a robust solution for labeling FISH probes.[1][2] Its alkyne group allows for efficient and specific labeling of azide-modified oligonucleotides via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[1][3][4] This bioorthogonal reaction ensures that the dye is covalently attached to the probe with high efficiency and specificity, without interfering with the hybridization process.[4][5] Trisulfo-Cy3 is a bright and photostable fluorophore, making it an excellent choice for demanding FISH applications that require high signal intensity and resistance to photobleaching.[1][6]
These application notes provide a comprehensive guide for the use of this compound in FISH, including detailed protocols for probe labeling and the FISH procedure itself, as well as relevant quantitative data for the Trisulfo-Cy3 fluorophore.
Quantitative Data: Spectral Properties of Trisulfo-Cy3
The selection of a suitable fluorophore is paramount for successful FISH experiments. The spectral characteristics of Trisulfo-Cy3 make it compatible with standard fluorescence microscopy setups.
| Property | Value | Notes |
| Excitation Maximum (λex) | ~550 nm | Efficiently excited by common laser lines, such as 532 nm or 561 nm.[1] |
| Emission Maximum (λem) | ~570 nm | Emits in the orange-red region of the visible spectrum.[1] |
| Extinction Coefficient | 150,000 cm⁻¹M⁻¹ | A high extinction coefficient indicates efficient light absorption, contributing to the brightness of the fluorophore. |
| Solubility | High | The trisulfonate groups confer excellent water solubility, preventing aggregation of the labeled probes.[1][2] |
| Photostability | High | Exhibits strong resistance to photobleaching, allowing for longer exposure times and repeated imaging.[6] |
Experimental Protocols
Protocol 1: Labeling of Azide-Modified Oligonucleotide Probes with this compound via Click Chemistry
This protocol describes the copper-catalyzed click chemistry reaction to label an azide-modified oligonucleotide with this compound.
Materials:
-
Azide-modified oligonucleotide probe
-
This compound
-
DMSO (anhydrous)
-
2M Triethylammonium acetate (B1210297) (TEAA) buffer, pH 7.0
-
5 mM Ascorbic acid solution (freshly prepared in water)
-
10 mM Copper(II)-TBTA complex in 55% DMSO
-
Nuclease-free water
-
Purification system (e.g., HPLC, PAGE, or spin columns)
Procedure:
-
Prepare Oligonucleotide Solution: Dissolve the azide-modified oligonucleotide in nuclease-free water to a desired concentration (e.g., 20-200 µM).
-
Reaction Setup: In a microcentrifuge tube, combine the following reagents in order:
-
Azide-modified oligonucleotide solution
-
2M TEAA buffer (to a final concentration of 0.2 M)
-
DMSO (to a final concentration of 50% v/v)
-
This compound (1.5x molar excess over the oligonucleotide) dissolved in a minimal amount of DMSO.
-
-
Vortex the mixture thoroughly.
-
Add Reducing Agent: Add the freshly prepared 5 mM ascorbic acid solution to a final concentration of 0.5 mM. Vortex briefly.
-
Degas: Bubble an inert gas (e.g., argon or nitrogen) through the solution for 30-60 seconds to remove oxygen, which can inhibit the reaction.
-
Add Catalyst: Add the 10 mM Copper(II)-TBTA stock solution to a final concentration of 0.5 mM.
-
Incubation: Incubate the reaction mixture at room temperature overnight in the dark.
-
Purification: Purify the labeled oligonucleotide probe from unreacted dye and catalyst using a suitable method such as reverse-phase HPLC, polyacrylamide gel electrophoresis (PAGE), or a commercial purification kit.
-
Quantification: Determine the concentration and labeling efficiency of the purified probe using UV-Vis spectrophotometry.
Protocol 2: Fluorescence In Situ Hybridization (FISH) with Trisulfo-Cy3-Labeled Probes
This protocol provides a general framework for performing FISH on fixed cells or tissue sections. Optimization may be required depending on the sample type and target sequence.
Materials:
-
Trisulfo-Cy3-labeled oligonucleotide probe
-
Slides with fixed cells or tissue sections
-
20x Saline-Sodium Citrate (SSC) buffer
-
Formamide (B127407) (deionized)
-
DAPI (4',6-diamidino-2-phenylindole) counterstain
-
Antifade mounting medium
-
Hybridization buffer (e.g., 50% formamide, 2x SSC, 10% dextran (B179266) sulfate)
-
Wash buffers (e.g., 2x SSC, 0.1x SSC)
-
Ethanol (B145695) series (70%, 90%, 100%)
-
Rubber cement
-
Coverslips
Procedure:
-
Slide Preparation:
-
If necessary, pre-treat slides with RNase A (100 µg/mL in 2x SSC) for 1 hour at 37°C to remove endogenous RNA.
-
Wash slides in 2x SSC.
-
Dehydrate the slides through an ethanol series (70%, 90%, and 100% for 3 minutes each) and air dry.
-
-
Denaturation:
-
Prepare a denaturation solution of 70% formamide in 2x SSC.
-
Immerse the slides in the denaturation solution at 73°C for 5 minutes.
-
Immediately dehydrate the slides again through a cold ethanol series (70%, 90%, and 100% for 3 minutes each) and air dry.
-
-
Hybridization:
-
Prepare the hybridization mixture containing the Trisulfo-Cy3-labeled probe at the desired concentration (e.g., 1-10 ng/µL) in hybridization buffer.
-
Denature the probe mixture by heating at 75°C for 5-10 minutes, then place on ice.
-
Apply 10-20 µL of the hybridization mixture to the denatured area on the slide.
-
Cover with a coverslip, avoiding air bubbles, and seal the edges with rubber cement.
-
Incubate in a humidified chamber at 37°C overnight.
-
-
Washing:
-
Counterstaining and Mounting:
-
Rinse the slides briefly in 4x SSC / 0.1% Tween 20.[6]
-
Counterstain the nuclei by incubating with a DAPI solution (e.g., 1 µg/mL in PBS) for 5-10 minutes in the dark.
-
Rinse briefly in PBS.
-
Mount a coverslip using an antifade mounting medium.
-
-
Imaging:
-
Visualize the slides using a fluorescence microscope equipped with appropriate filter sets for Cy3 (orange-red) and DAPI (blue).
-
Diagrams
Caption: Experimental workflow for FISH using this compound.
Caption: Click chemistry mechanism for probe labeling.
References
Illuminating Cellular Dynamics: Applications of Trisulfo-Cy3-Alkyne in Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trisulfo-Cy3-Alkyne is a highly water-soluble and photostable fluorescent probe designed for the precise labeling of biomolecules within living cells. As a member of the cyanine (B1664457) dye family, Trisulfo-Cy3 exhibits bright fluorescence in the orange-red spectrum, making it an ideal tool for a variety of live-cell imaging applications. Its key feature is a terminal alkyne group, which enables its covalent attachment to azide-modified biomolecules via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This two-step labeling strategy allows for the specific visualization of a wide range of biological processes with minimal perturbation to the cellular environment.
The trisulfonation of the Cy3 core significantly enhances its hydrophilicity, ensuring excellent solubility in aqueous buffers and preventing aggregation or non-specific binding within the cellular milieu. These properties, combined with the high quantum yield and photostability of the Cy3 fluorophore, make this compound a robust and sensitive reagent for tracking the localization, trafficking, and dynamics of proteins, glycans, lipids, and nucleic acids in real-time.
Principle of Labeling
The use of this compound in live-cell imaging is a two-stage process that leverages the cell's own metabolic pathways.
-
Metabolic Incorporation of an Azide-Modified Precursor: Cells are first incubated with a synthetic precursor molecule containing an azide (B81097) group. This precursor is designed to be recognized and incorporated into a specific class of biomolecules by the cell's metabolic machinery. For example:
-
Glycans: Azido (B1232118) sugars like N-azidoacetylmannosamine (ManNAz) or N-azidoacetylgalactosamine (GalNAz) are metabolized and incorporated into cell surface and intracellular glycoproteins.
-
Proteins: Azide-bearing amino acids, such as L-azidohomoalanine (AHA), can be used to label newly synthesized proteins.
-
Nucleic Acids: Azido-modified nucleosides can be incorporated into DNA or RNA during replication and transcription.
-
Lipids: Azide-functionalized fatty acids or choline (B1196258) analogs can be integrated into cellular membranes.
-
-
Click Chemistry Reaction: Following the metabolic labeling step, the cells are treated with this compound. In the presence of a copper(I) catalyst, the alkyne group on the dye undergoes a rapid and specific cycloaddition reaction with the azide groups on the modified biomolecules. This results in the formation of a stable triazole linkage, covalently attaching the bright and photostable Cy3 fluorophore to the target of interest.
Data Presentation
The following table summarizes the key quantitative properties of this compound, providing essential information for designing and executing live-cell imaging experiments.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~550-555 nm | [1][2] |
| Emission Maximum (λem) | ~570 nm | [1][2] |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ in aqueous buffer | [1] |
| Fluorescence Quantum Yield | ~0.31 (for non-sulfonated Cy3-alkyne) | [2] |
| Solubility | High in water and aqueous buffers | [1] |
| Purity | >95% (typically by HPLC) | [2] |
Experimental Protocols
Protocol 1: Labeling and Imaging of Nascent Proteins in Live Cells
This protocol describes the labeling of newly synthesized proteins using the methionine analog, L-azidohomoalanine (AHA), followed by CuAAC with this compound.
Materials:
-
Live cells of interest cultured on glass-bottom dishes
-
Methionine-free cell culture medium
-
L-azidohomoalanine (AHA)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Live-cell imaging medium
Procedure:
-
Metabolic Labeling with AHA: a. Wash the cells twice with pre-warmed methionine-free medium. b. Incubate the cells in methionine-free medium for 1 hour to deplete intracellular methionine pools. c. Replace the medium with fresh methionine-free medium supplemented with 25-50 µM AHA. d. Incubate the cells for 1-4 hours to allow for the incorporation of AHA into newly synthesized proteins. The optimal incubation time may vary depending on the cell type and experimental goals.
-
Preparation of Click Reaction Mix: a. Prepare stock solutions: 10 mM CuSO₄ in water, 50 mM THPTA in water, and 100 mM Sodium Ascorbate in water (prepare fresh). b. In a microcentrifuge tube, mix CuSO₄ and THPTA in a 1:5 molar ratio (e.g., 1 µL of 10 mM CuSO₄ and 1 µL of 50 mM THPTA). c. Add DPBS to the CuSO₄/THPTA mixture. d. Add this compound to a final concentration of 5-25 µM. e. Immediately before use, add Sodium Ascorbate to a final concentration of 1-2.5 mM to reduce Cu(II) to the active Cu(I) state.
-
Click Reaction and Imaging: a. Wash the AHA-labeled cells twice with DPBS. b. Add the freshly prepared click reaction mix to the cells. c. Incubate for 10-30 minutes at room temperature, protected from light. d. Wash the cells three times with DPBS. e. Replace the DPBS with live-cell imaging medium. f. Image the cells using a fluorescence microscope equipped with appropriate filters for Cy3 (e.g., excitation ~550 nm, emission ~570 nm).
Protocol 2: Labeling and Imaging of Cell Surface Glycoproteins in Live Cells
This protocol details the labeling of cell surface sialoglycans using the azido sugar N-azidoacetylmannosamine (ManNAz) and subsequent reaction with this compound.
Materials:
-
Live cells of interest cultured on glass-bottom dishes
-
Complete cell culture medium
-
N-azidoacetylmannosamine (ManNAz)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Live-cell imaging medium
Procedure:
-
Metabolic Labeling with ManNAz: a. Culture cells in complete medium supplemented with 25-50 µM ManNAz for 2-3 days. This allows for the metabolic conversion of ManNAz to the corresponding sialic acid analog and its incorporation into cell surface glycans.
-
Preparation of Click Reaction Mix: a. Prepare stock solutions as described in Protocol 1. b. Prepare the click reaction mix as described in Protocol 1, with this compound at a final concentration of 10-50 µM.
-
Click Reaction and Imaging: a. Gently wash the ManNAz-labeled cells twice with cold DPBS. b. Add the freshly prepared click reaction mix to the cells. c. Incubate for 5-15 minutes on ice or at 4°C to minimize endocytosis, protected from light. d. Wash the cells three times with cold DPBS. e. Replace the DPBS with live-cell imaging medium. f. Image the cells immediately using a fluorescence microscope with Cy3 filter sets.
Mandatory Visualizations
Application in Signaling Pathway Analysis: Visualizing Receptor Tyrosine Kinase (RTK) Trafficking
This compound, in conjunction with metabolic labeling, is a powerful tool for dissecting signaling pathways that involve protein trafficking. A prime example is the study of Receptor Tyrosine Kinase (RTK) signaling. RTKs, such as the Nerve Growth Factor (NGF) receptor (TrkA) and the Insulin Receptor (InsR), play crucial roles in cell growth, differentiation, and metabolism. Their signaling activity is tightly regulated by their localization and density at the plasma membrane.
By metabolically labeling cells with an azide-modified amino acid like AHA, newly synthesized RTKs are tagged with azides. Upon stimulation with a growth factor (e.g., NGF or insulin), signaling cascades are initiated, often involving the PI3K/Akt pathway. This can lead to the trafficking of intracellular vesicles containing the newly synthesized, azide-labeled RTKs to the cell surface.
Researchers can then use this compound to perform a "pulse-chase" style experiment. By applying the click chemistry reagents at different time points before and after growth factor stimulation, it is possible to specifically label and visualize the population of RTKs that have been newly inserted into the plasma membrane in response to the signal. This allows for the quantification of receptor trafficking and provides insights into how signaling pathways regulate the cell surface proteome. This approach has been instrumental in demonstrating that activation of the PI3K pathway is sufficient to drive the delivery of membrane proteins like RTKs to the plasma membrane.
References
- 1. Genetic code expansion, click chemistry, and light-activated PI3K reveal details of membrane protein trafficking downstream of receptor tyrosine kinases [elifesciences.org]
- 2. Quantitative live-cell imaging and computational modeling shed new light on endogenous WNT/CTNNB1 signaling dynamics | eLife [elifesciences.org]
Application Notes and Protocols for In-Gel Fluorescence Detection of Proteins Using Trisulfo-Cy3-Alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sensitive and specific detection of proteins is a cornerstone of proteomics and drug development. While traditional methods like Coomassie Brilliant Blue staining are robust, they often lack the sensitivity required for low-abundance proteins. In-gel fluorescence detection using Trisulfo-Cy3-Alkyne offers a superior alternative, providing a wider dynamic range and higher sensitivity. This technique leverages the power of copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.[1]
This method involves a two-step approach: first, the metabolic incorporation of an azide-bearing amino acid analog, such as L-azidohomoalanine (AHA), into newly synthesized proteins.[2] Alternatively, azide (B81097) groups can be introduced onto specific proteins through enzymatic or chemical modifications.[1] The second step is the covalent attachment of the this compound fluorescent probe to the azide-modified proteins directly within the polyacrylamide gel. Trisulfo-Cy3 is a bright and photostable cyanine (B1664457) dye, ensuring a strong and durable fluorescent signal.[3][4] Its water-soluble nature makes it highly suitable for in-gel applications.[3][4]
This technique is particularly valuable for:
-
Monitoring nascent protein synthesis: Visualizing and quantifying newly synthesized proteins in response to various stimuli or drug treatments.[1]
-
Detecting post-translationally modified proteins: Selectively labeling and detecting proteins with specific modifications like glycosylation or fatty acylation.[5]
-
Multiplexed protein analysis: The distinct spectral properties of Cy3 allow for its use in combination with other fluorescent probes for the simultaneous detection of multiple protein species in the same gel.[1]
Data Presentation
The following table summarizes the performance of in-gel fluorescence detection using a Cy3-based fluorescent dye compared to other common protein staining methods.
| Feature | This compound (Click Chemistry) | SYPRO Ruby | Coomassie Brilliant Blue (Colloidal) |
| Limit of Detection (LOD) | ~0.25 - 1 ng[6][7] | 0.25 - 0.5 ng[4][8] | 8 - 16 ng[1] |
| Linear Dynamic Range | > 3 orders of magnitude[8] | ~3 orders of magnitude | 1-2 orders of magnitude |
| Staining Principle | Covalent labeling of azide-modified proteins | Non-covalent binding to proteins | Non-covalent binding to proteins |
| Compatibility with Mass Spectrometry | Yes | Yes | Yes |
| Selectivity | Specific to azide-labeled proteins | General protein stain | General protein stain |
Experimental Protocols
Protocol 1: Metabolic Labeling of Proteins with L-Azidohomoalanine (AHA) in Cultured Cells
This protocol describes the metabolic labeling of newly synthesized proteins in mammalian cells by replacing methionine with its azide-containing analog, AHA.
Materials:
-
Methionine-free cell culture medium (e.g., DMEM without methionine)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-azidohomoalanine (AHA)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
Procedure:
-
Culture cells to the desired confluency (typically 70-80%).
-
To deplete intracellular methionine, aspirate the growth medium, wash the cells once with warm PBS, and then incubate them in methionine-free medium supplemented with dFBS for 30-60 minutes.[3]
-
Prepare the AHA labeling medium by dissolving AHA in the methionine-free medium to a final concentration of 25-50 µM.[3]
-
Remove the starvation medium and add the AHA labeling medium to the cells.
-
Incubate the cells for the desired labeling period (e.g., 1-4 hours). The optimal incubation time may need to be determined empirically based on the cell type and experimental goals.
-
After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer containing protease inhibitors.
-
Quantify the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).
-
The cell lysate containing AHA-labeled proteins is now ready for SDS-PAGE and in-gel fluorescence detection.
Protocol 2: In-Gel Fluorescence Detection using this compound
This protocol details the in-gel click chemistry reaction to label azide-modified proteins with this compound.
Materials:
-
Protein lysate containing azide-modified proteins
-
SDS-PAGE gels and running buffer
-
Fixing solution: 50% methanol, 10% acetic acid in deionized water
-
Washing solution: Deionized water
-
Click Reaction Cocktail (prepare fresh):
-
This compound (stock solution in DMSO or water)
-
Copper(II) sulfate (B86663) (CuSO₄) (stock solution in water)
-
Tris(2-carboxyethyl)phosphine (TCEP) (stock solution in water)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other Cu(I)-stabilizing ligand (stock solution in DMSO or a suitable solvent)
-
Sodium ascorbate (B8700270) (stock solution in water, prepare fresh)
-
Reaction buffer (e.g., PBS)
-
Procedure:
-
SDS-PAGE: Separate the azide-modified protein lysate on a polyacrylamide gel using standard procedures.
-
Gel Fixation: After electrophoresis, place the gel in a clean container and fix it with fixing solution for 30 minutes at room temperature with gentle agitation. Repeat this step once.
-
Washing: Discard the fixing solution and wash the gel with deionized water for 10-15 minutes with gentle agitation. Repeat the wash two more times.
-
Click Reaction: a. Prepare the click reaction cocktail. For a standard gel, the final concentrations in the reaction buffer should be approximately:
- This compound: 2-10 µM
- TCEP: 1 mM[3]
- TBTA (or other ligand): 100 µM[3]
- CuSO₄: 1 mM[3] b. Add the components in the following order to the reaction buffer: this compound, TCEP, and TBTA. Mix gently. c. Add CuSO₄ and mix. d. Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1 mM.[3] Mix gently. e. Immediately pour the cocktail over the gel, ensuring the gel is fully submerged. f. Incubate the reaction for 1-2 hours at room temperature in the dark with gentle agitation.
-
Destaining: After the click reaction, discard the reaction cocktail and wash the gel with deionized water for 15-20 minutes with gentle agitation. Repeat the wash at least three times to remove unreacted fluorescent probe.
-
Fluorescence Imaging: Scan the gel using a fluorescence imager with excitation and emission wavelengths appropriate for Cy3 (typically around 550 nm for excitation and 570 nm for emission).[4]
-
(Optional) Total Protein Staining: After fluorescence imaging, the gel can be stained with a total protein stain like Coomassie Brilliant Blue to visualize all protein bands and confirm equal loading.[5]
Visualizations
References
- 1. mTOR - Wikipedia [en.wikipedia.org]
- 2. mTORC1-Mediated Inhibition of 4EBP1 is Essential for Hedgehog Signaling-Driven Translation and Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The mTORC1 Effectors S6K1 and 4E-BP Play Different Roles in CNS Axon Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Copper-Catalyzed Click Chemistry with Trisulfo-Cy3-Alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful and versatile method for bioconjugation.[1][2][3][4] This reaction forms a stable triazole linkage between an azide-modified molecule and an alkyne-modified molecule with high efficiency and specificity.[3][5] Trisulfo-Cy3-Alkyne is a water-soluble, bright, and photostable fluorescent dye containing a terminal alkyne group, making it an ideal reagent for labeling azide-modified biomolecules such as proteins, nucleic acids, and small molecules.[1][6][7][8] Its high water solubility, conferred by the three sulfonate groups, simplifies reaction setup in aqueous buffers, which is crucial for maintaining the integrity of biological samples.[6][7][8]
This document provides a detailed protocol for the copper-catalyzed click chemistry reaction using this compound to label azide-modified proteins. It also includes information on reagent preparation, reaction optimization, and product purification.
Product Information
| Product Name | This compound |
| Molecular Formula | C35H41N3Na2O10S3 |
| Molecular Weight | 805.9 g/mol |
| Excitation Maximum (λex) | 550 nm |
| Emission Maximum (λem) | 570 nm |
| Extinction Coefficient | 150,000 cm-1 M-1 |
| Solubility | Water, DMSO, DMF |
| Storage | -20°C, protect from light |
Table 1: Specifications of this compound.[6]
Principle of the Method
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) involves the reaction of the terminal alkyne of this compound with an azide-modified biomolecule. The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO4), and a reducing agent, most commonly sodium ascorbate (B8700270).[9] A stabilizing ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), is used to protect the Cu(I) from oxidation and increase reaction efficiency in aqueous environments.[9][10]
Figure 1: Reaction scheme for copper-catalyzed click chemistry.
Experimental Protocols
This protocol is optimized for labeling azide-modified proteins. For other biomolecules, optimization of the reaction conditions may be necessary.
Materials and Reagents
-
Azide-modified protein in a sodium azide-free buffer (e.g., PBS, HEPES)
-
This compound
-
1.5x Protein Labeling Buffer (contains copper(II) salt, THPTA, and aminoguanidine)
-
Sodium Ascorbate
-
DMSO (if preparing a stock solution of the dye)
-
Deionized water
-
Inert gas (e.g., argon or nitrogen)
-
Purification column (e.g., dialysis or size-exclusion chromatography)
Stock Solution Preparation
-
This compound Stock Solution (10 mM): As this compound is water-soluble, a stock solution can be prepared in deionized water. Alternatively, dissolve the appropriate amount in DMSO. Store at -20°C, protected from light.
-
Sodium Ascorbate Solution (50 mM): Prepare this solution fresh on the day of the experiment. Dissolve 10 mg of sodium ascorbate in 1.1 mL of deionized water. This solution is prone to oxidation.[6]
Protein Labeling Protocol
The following protocol is based on labeling 4 to 20 nmol of an azide-modified protein in a total reaction volume of 100 µL.[11] The reaction can be scaled up or down as needed.
-
Determine Reaction Volumes:
-
The volume of the azide-modified protein solution should not exceed one-third of the total reaction volume.
-
A 3-fold molar excess of this compound is recommended as a starting point. This can be optimized (1.5x to 10x) depending on the number of azide (B81097) groups on the protein.[6]
-
| Component | Volume for 100 µL Reaction | Final Concentration |
| Azide-Modified Protein (4-20 nmol) | up to 33 µL | 40-200 µM |
| 1.5x Protein Labeling Buffer | 50 µL | 0.75x |
| This compound (10 mM) | 1.2 - 6 µL | 120-600 µM |
| Deionized Water | to 95 µL | - |
| Sodium Ascorbate (50 mM) | 5 µL | 2.5 mM |
| Total Volume | 100 µL |
Table 2: Example reaction setup for protein labeling.
-
Reaction Assembly: a. In a microcentrifuge tube, add the azide-modified protein solution. b. Add the 1.5x Protein Labeling Buffer and vortex gently. c. Add the calculated volume of the this compound stock solution and vortex well. d. Add deionized water to bring the volume to 95 µL.
-
Degassing (Recommended): To prevent the oxidation of the Cu(I) catalyst, it is recommended to degas the reaction mixture.[6] a. Bubble a gentle stream of an inert gas (argon or nitrogen) through the solution for 5-10 minutes.
-
Initiate the Reaction: a. Add 5 µL of the freshly prepared 50 mM sodium ascorbate solution to the reaction mixture. b. Purge the headspace of the tube with the inert gas for a few seconds and cap it tightly. c. Vortex the solution gently.
-
Incubation: a. Protect the reaction from light by wrapping the tube in aluminum foil. b. Incubate at room temperature for 8-16 hours. For some systems, shorter incubation times (1-4 hours) may be sufficient.[6]
Purification of the Labeled Protein
After the incubation, the unreacted this compound and other small molecules must be removed. This is typically achieved by dialysis or size-exclusion chromatography.[6]
-
Dialysis: Dialyze the reaction mixture against a suitable buffer (e.g., PBS) overnight at 4°C with several buffer changes.
-
Size-Exclusion Chromatography: Use a desalting column (e.g., Sephadex G-25) equilibrated with the desired buffer. The labeled protein will elute in the void volume, while the smaller, unreacted components will be retained.
Figure 2: Experimental workflow for protein labeling.
Data Presentation and Troubleshooting
The efficiency of the labeling reaction can be assessed by measuring the degree of labeling (DOL), which is the average number of dye molecules per protein molecule. This can be determined spectrophotometrically.
Expected Results
The following table provides hypothetical data for a labeling reaction with a 50 kDa protein, demonstrating the effect of varying the molar excess of this compound.
| Molar Excess of Dye | Reaction Time (hours) | Protein Concentration (µM) | Degree of Labeling (DOL) |
| 2x | 4 | 100 | 0.8 |
| 5x | 4 | 100 | 1.5 |
| 10x | 4 | 100 | 1.8 |
| 5x | 8 | 100 | 1.9 |
| 5x | 16 | 100 | 2.0 |
Table 3: Example data for reaction optimization.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Insufficient molar excess of dye | Increase the molar ratio of this compound to protein. |
| Short reaction time | Increase the incubation time. | |
| Inactive azide group on the protein | Confirm the presence and reactivity of the azide group on your biomolecule. | |
| Oxidized sodium ascorbate solution | Always use a freshly prepared solution of sodium ascorbate. | |
| Oxidized Cu(I) catalyst | Ensure proper degassing of the reaction mixture. | |
| Protein Precipitation | High concentration of organic solvent (if using DMSO for dye stock) | Ensure the final volume of DMSO is less than 10% of the total reaction volume. |
| Protein instability | Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration. |
Conclusion
The copper-catalyzed click chemistry reaction with this compound provides a robust and efficient method for fluorescently labeling azide-modified biomolecules. The high water solubility of the dye and the optimized protocol using a protective protein labeling buffer ensure compatibility with sensitive biological samples. By following the detailed protocol and considering the optimization and troubleshooting guidelines, researchers can achieve reliable and high-quality labeling for a wide range of applications in life sciences and drug development.
References
- 1. interchim.fr [interchim.fr]
- 2. Click Chemistry – Med Chem 101 [medchem101.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Click chemistry - Wikipedia [en.wikipedia.org]
- 5. tenovapharma.com [tenovapharma.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | BroadPharm [broadpharm.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Labeling live cells by copper-catalyzed alkyne--azide click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols: Trisulfo-Cy3-Alkyne for Dual-Color Imaging in Conjunction with Cy5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dual-color fluorescence imaging is a powerful technique that enables the simultaneous visualization of two distinct molecular targets within a biological sample. This approach provides critical insights into protein colocalization, protein-protein interactions, and the dynamics of cellular processes. The selection of an appropriate fluorophore pair is paramount for successful dual-color imaging, requiring spectrally well-separated dyes with high brightness and photostability.
This document provides detailed application notes and protocols for the use of Trisulfo-Cy3-Alkyne in conjunction with a Cy5-azide for dual-color imaging applications. This compound is a water-soluble, bright, and photostable cyanine (B1664457) dye functionalized with an alkyne group.[1][2] This alkyne moiety allows for its covalent attachment to azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][3] Its partner, Cy5, is a far-red fluorescent dye known for its high molar extinction coefficient and emission in a spectral region with low cellular autofluorescence, making it an excellent choice for sensitive detection.[4][5] The combination of Trisulfo-Cy3 and Cy5 provides a robust and versatile tool for a wide range of applications in cell biology, molecular biology, and drug discovery.
Principle of Dual-Color Imaging with this compound and Cy5-Azide
The core of this dual-color imaging strategy lies in the bioorthogonal nature of the click chemistry reaction. Biomolecules of interest can be metabolically, enzymatically, or chemically tagged with an azide (B81097) group. Subsequently, these azide-modified molecules can be specifically and efficiently labeled with this compound. For the second color channel, a different set of biomolecules can be tagged with an alkyne and labeled with a Cy5-azide, or alternatively, labeled using conventional methods such as immunofluorescence with a Cy5-conjugated antibody. The minimal spectral overlap between Cy3 and Cy5 allows for their simultaneous detection with high specificity using appropriate filter sets on a fluorescence microscope.
Quantitative Data: Trisulfo-Cy3 vs. Cy5
For effective dual-color imaging, it is crucial to understand the spectral and photophysical properties of the chosen fluorophores. The following table summarizes the key quantitative data for Trisulfo-Cy3 and Cy5.
| Property | This compound | Cy5 |
| Excitation Maximum (λex) | ~550 nm[2] | ~650 nm[6] |
| Emission Maximum (λem) | ~570 nm[2] | ~670 nm[6] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹[2][7] | ~250,000 cm⁻¹M⁻¹[8] |
| Quantum Yield (Φ) | ~0.15 - 0.24[9][10] (for Cy3) | ~0.20 - 0.27[7] |
| Solubility | High in water, DMSO, DMF[2] | Lower in water (sulfonated forms are water-soluble)[6] |
| Reactive Group | Alkyne[1][2][3] | Commonly available as NHS ester, maleimide, or azide[6] |
| Key Advantages | Bright, photostable, water-soluble, click-reactive[1][2] | Bright, far-red emission, low autofluorescence background[4][5] |
Experimental Protocols
Protocol 1: Dual-Color Labeling of Cellular Proteins using Click Chemistry and Immunofluorescence
This protocol describes the labeling of one protein target using click chemistry with this compound and a second protein target using conventional immunofluorescence with a Cy5-conjugated secondary antibody.
Materials:
-
Cells cultured on coverslips containing azide-modified proteins (e.g., via metabolic labeling with an azide-containing amino acid analog)
-
This compound
-
Primary antibody for the second target protein
-
Cy5-conjugated secondary antibody
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Click reaction buffer components:
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Copper ligand (e.g., THPTA)
-
Reducing agent (e.g., Sodium Ascorbate)
-
-
Phosphate-buffered saline (PBS)
-
Antifade mounting medium
-
Fluorescence microscope with appropriate filter sets for Cy3 and Cy5
Procedure:
-
Cell Culture and Fixation:
-
Culture cells on coverslips and treat with an azide-containing metabolic label if required.
-
Wash cells twice with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Click Chemistry Labeling (this compound):
-
Prepare the click reaction cocktail immediately before use. For a 200 µL reaction:
-
176 µL PBS
-
10 µL of 100 mM THPTA solution
-
10 µL of 20 mM CuSO₄ solution
-
2 µL of 1 mM this compound in DMSO or water
-
2 µL of 300 mM sodium ascorbate (B8700270) solution (add last to initiate the reaction)
-
-
Incubate the coverslips with the click reaction cocktail for 30 minutes at room temperature, protected from light.
-
Wash three times with PBS for 5 minutes each.
-
-
Immunofluorescence Labeling (Cy5):
-
Block the cells with 1% BSA in PBS for 30 minutes at room temperature.
-
Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS for 5 minutes each.
-
Incubate with the Cy5-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS for 5 minutes each.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope equipped with appropriate excitation and emission filters for Cy3 (e.g., Ex: ~550 nm, Em: ~570 nm) and Cy5 (e.g., Ex: ~650 nm, Em: ~670 nm). Acquire images sequentially to avoid spectral bleed-through.
-
Protocol 2: Dual Click Chemistry Labeling of Two Distinct Biomolecules
This protocol outlines the labeling of two different azide-modified biomolecules with this compound and a Cy5-Alkyne. This requires sequential labeling steps with an intermediate blocking step.
Materials:
-
Cells or tissue containing two distinct populations of azide-modified biomolecules
-
This compound
-
Cy5-Alkyne
-
Click reaction buffer components (as in Protocol 1)
-
Blocking reagent for alkynes (e.g., a small, non-fluorescent azide)
-
Fixation, permeabilization, and wash buffers (as in Protocol 1)
-
Antifade mounting medium
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Sample Preparation:
-
Prepare, fix, and permeabilize the sample as described in Protocol 1.
-
-
First Click Reaction (this compound):
-
Perform the click reaction with this compound as described in Protocol 1, step 3.
-
-
Blocking of Remaining Azides (Optional but Recommended):
-
To prevent the second alkyne dye from reacting with the first set of azides, incubate the sample with a high concentration of a small, non-fluorescent alkyne to cap any unreacted azides.
-
-
Second Click Reaction (Cy5-Alkyne):
-
Prepare a fresh click reaction cocktail with Cy5-Alkyne.
-
Incubate the coverslips with the Cy5-Alkyne click reaction cocktail for 30 minutes at room temperature, protected from light.
-
Wash three times with PBS for 5 minutes each.
-
-
Mounting and Imaging:
-
Mount and image the sample as described in Protocol 1, step 5.
-
Visualizations
Caption: Workflow for dual-color imaging using click chemistry and immunofluorescence.
Caption: Principle of Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry).
Caption: Spectral separation of Trisulfo-Cy3 and Cy5 for dual-color imaging.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]
- 3. broadpharm.com [broadpharm.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. benchchem.com [benchchem.com]
- 6. interchim.fr [interchim.fr]
- 7. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A highly fluorescent DNA toolkit: synthesis and properties of oligonucleotides containing new Cy3, Cy5 and Cy3B monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Multiplex Imaging with Cyanine Dyes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Multiplex imaging enables the simultaneous detection and spatial analysis of multiple biomarkers within a single tissue section, providing profound insights into the complexities of cellular microenvironments. Cyanine (B1664457) dyes are a popular class of fluorescent probes for multiplex imaging due to their bright signals, photostability, and the availability of spectrally distinct variants. This document provides a comprehensive guide to designing and executing multiplex imaging experiments using cyanine dye-conjugated antibodies, from panel design and antibody conjugation to image acquisition and data analysis.
I. Cyanine Dye Properties and Panel Design
Successful multiplex imaging relies on the careful selection of a panel of cyanine dyes with minimal spectral overlap. The properties of commonly used cyanine dyes should be considered to optimize signal separation and minimize crosstalk.
Table 1: Spectral Properties of Common Cyanine Dyes
| Dye Name | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |
| Cy2 | 492 | 510 | 150,000 | 0.12 |
| Cy3 | 550 | 570 | 150,000 | 0.15 |
| Cy3.5 | 581 | 594 | 150,000 | 0.20 |
| Cy5 | 649 | 670 | 250,000 | 0.20 |
| Cy5.5 | 675 | 694 | 250,000 | 0.23 |
| Cy7 | 743 | 767 | 250,000 | 0.28 |
Note: These values are approximate and can vary depending on the conjugation and local environment.
Panel Design Considerations:
-
Spectral Overlap: Choose dyes with well-separated emission spectra to minimize bleed-through. Utilize online spectra viewers to visualize the excitation and emission profiles of your chosen dyes.[1][2]
-
Instrument Capabilities: Ensure your imaging system has the appropriate lasers and filters to excite each dye and collect its emission efficiently.[3]
-
Antigen Abundance: Assign brighter dyes (higher quantum yield) to less abundant targets to ensure robust detection.[2]
-
Antibody Performance: The success of multiplex staining is highly dependent on the quality of the primary antibodies used.[4]
II. Experimental Workflows
A typical multiplex imaging workflow involves several key stages, from sample preparation to data analysis.
Caption: A generalized workflow for multiplex imaging experiments.
III. Protocols
A. Antibody Conjugation to Cyanine Dyes
This protocol describes the conjugation of cyanine dyes with a reactive maleimide (B117702) group to antibodies. This method targets free sulfhydryl groups on the antibody.
Materials:
-
Primary antibody (free of carrier proteins like BSA)
-
Cyanine dye with maleimide reactive group
-
Reducing agent (e.g., DTT or TCEP)
-
Desalting column
-
Conjugation buffer (e.g., 100 mM MES buffer, pH ~6.0)
-
DMSO (anhydrous)
Protocol:
-
Antibody Reduction (if necessary): If your antibody does not have free sulfhydryl groups, you will need to reduce its disulfide bonds.
-
Prepare a fresh solution of 1 M DTT.
-
Add DTT to your antibody solution to a final concentration of 20 mM.
-
Incubate at room temperature for 30 minutes.
-
Remove free DTT using a desalting column equilibrated with conjugation buffer.[5]
-
-
Prepare Dye Stock Solution: Dissolve the cyanine dye maleimide in anhydrous DMSO to a concentration of 10 mM. This should be done immediately before use.[5]
-
Conjugation Reaction:
-
Adjust the antibody concentration to >2 mg/mL in the conjugation buffer.
-
Add the dye stock solution to the antibody solution at a molar ratio of 10:1 (dye:antibody) as a starting point.[5]
-
Mix well and incubate for 1-2 hours at room temperature in the dark.
-
-
Purification: Remove unconjugated dye using a desalting column or dialysis.
-
Characterization: Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody. The optimal DOL is typically between 2 and 10.[5]
B. Multiplex Immunofluorescence Staining of FFPE Tissue
This protocol outlines the steps for staining formalin-fixed paraffin-embedded (FFPE) tissue sections with a panel of cyanine dye-conjugated primary antibodies.
Materials:
-
FFPE tissue sections on slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Antigen retrieval buffer (e.g., Citrate Buffer pH 6.0 or Tris-EDTA pH 9.0)
-
Wash buffer (e.g., PBS with 0.05% Tween 20 - PBST)
-
Blocking buffer (e.g., 3% BSA in PBST)
-
Multiplex antibody cocktail (diluted in blocking buffer)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse in distilled water.
-
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) according to standard protocols for your specific targets. This step is crucial for unmasking epitopes.[6]
-
Blocking: Block non-specific binding by incubating the slides in blocking buffer for 1 hour at room temperature in a humidified chamber.[2]
-
Multiplex Staining:
-
Prepare a master mix of your cyanine dye-conjugated primary antibodies diluted to their optimal concentrations in blocking buffer.
-
Apply the antibody cocktail to the tissue sections and incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber, protected from light.[6]
-
-
Washing: Wash the slides three times with PBST for 5 minutes each.
-
Counterstaining: Incubate with a nuclear counterstain like DAPI for 5-10 minutes.
-
Washing: Wash the slides three times with PBST for 5 minutes each.
-
Mounting: Mount the coverslip using an antifade mounting medium.
-
Imaging: Image the slides as soon as possible for the best signal quality. Store slides at 4°C in the dark.[3][7]
IV. Image Acquisition and Analysis
A. Spectral Imaging and Unmixing
Due to the overlapping emission spectra of many fluorophores, spectral imaging followed by linear unmixing is crucial for accurate multiplex analysis.[8][9][10]
Caption: The process of spectral unmixing.
The process involves acquiring a "lambda stack," which is a series of images of the same field of view taken at different emission wavelengths.[11] A linear unmixing algorithm then uses the known emission spectra of each individual dye (obtained from single-stained control slides) to separate the mixed signals into individual channels.[12] This also allows for the removal of autofluorescence.[9][10]
B. Data Analysis Workflow
The analysis of multiplex imaging data is a multi-step process that transforms raw image data into quantifiable biological insights.[13][14][15]
Caption: A typical data analysis pipeline for multiplex imaging.
Key Steps in Data Analysis:
-
Image Pre-processing: This includes image registration, background correction, and illumination correction.
-
Cell Segmentation: Accurately identifying the boundaries of individual cells is a critical step. This is often achieved using nuclear and/or membrane markers.[16]
-
Feature Extraction: For each segmented cell, various features are quantified, including the intensity of each marker, cell size, shape, and location.[16]
-
Cell Phenotyping: Cells are classified into different phenotypes based on their marker expression profiles using gating or clustering algorithms.[16]
-
Spatial Analysis: The spatial relationships between different cell phenotypes are analyzed to understand the tissue microenvironment. This can include nearest neighbor analysis, cell density maps, and interaction analysis.[16]
V. Troubleshooting
Table 2: Common Issues and Solutions in Multiplex Immunofluorescence
| Issue | Possible Cause | Suggested Solution |
| Weak or No Signal | Inefficient antigen retrieval | Optimize antigen retrieval method (buffer pH, time, temperature). |
| Low primary antibody concentration | Increase antibody concentration or incubation time.[17] | |
| Photobleaching | Minimize light exposure; use antifade mounting medium.[3][7] | |
| High Background | Insufficient blocking | Increase blocking time or try a different blocking agent.[2] |
| Primary antibody concentration too high | Decrease antibody concentration.[17] | |
| Autofluorescence | Use spectral unmixing to remove autofluorescence; consider using a quenching agent.[3] | |
| Spectral Crosstalk | Significant spectral overlap between dyes | Choose dyes with better spectral separation; use spectral unmixing.[3] |
| Incorrect filter sets | Ensure filters are appropriate for the chosen dyes.[3] | |
| Non-specific Staining | Primary antibody cross-reactivity | Validate antibody specificity; use a different antibody clone. |
| Secondary antibody cross-reactivity (if used) | Use pre-adsorbed secondary antibodies.[2] |
References
- 1. researchgate.net [researchgate.net]
- 2. Considerations for Multiplex Immunofluorescence [jacksonimmuno.com]
- 3. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 4. Multiplex tissue imaging approaches [abcam.cn]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. Multiplexed IHC Staining with Primary Antibodies Conjugated to Fluorophores | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. Multiplex Immunofluorescence and Multispectral Imaging: Forming the Basis of a Clinical Test Platform for Immuno-Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. akoyabio.com [akoyabio.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. SUFI: an automated approach to spectral unmixing of fluorescent multiplex images captured in mouse and post-mortem human brain tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An end-to-end workflow for multiplexed image processing and analysis | Springer Nature Experiments [experiments.springernature.com]
- 15. [PDF] An end-to-end workflow for multiplexed image processing and analysis | Semantic Scholar [semanticscholar.org]
- 16. Spatial analysis by current multiplexed imaging technologies for the molecular characterisation of cancer tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. stjohnslabs.com [stjohnslabs.com]
Troubleshooting & Optimization
Troubleshooting low fluorescence signal with Trisulfo-Cy3-Alkyne.
Welcome to the technical support center for Trisulfo-Cy3-Alkyne. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve issues related to low fluorescence signals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a water-soluble cyanine (B1664457) dye containing an alkyne group.[1][2] This alkyne group allows the dye to be conjugated to molecules containing azide (B81097) groups through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry".[1][3] Trisulfo-Cyanine3 is a bright and photostable fluorophore compatible with a wide range of fluorescence imaging systems.[2][4]
Q2: What are the spectral properties of Trisulfo-Cy3?
A2: Trisulfo-Cy3 typically has an excitation maximum around 550-555 nm and an emission maximum around 570 nm.[2][5] It is well-suited for excitation by 532 nm or 555 nm laser lines.[6]
Q3: Is this compound soluble in aqueous solutions?
A3: Yes, the "Trisulfo" designation indicates that it is a sulfonated version of the Cy3 dye, which significantly increases its water solubility.[2][7] This makes it ideal for labeling biomolecules in aqueous buffers.
Q4: How stable is the this compound dye?
A4: this compound should be stored at -20°C in the dark and desiccated to prevent degradation.[8][9] It is recommended to prepare aliquots to minimize freeze-thaw cycles and light exposure.[10] The dye itself is relatively photostable, but like all fluorophores, it can be susceptible to photobleaching with prolonged exposure to intense light.[5][10]
Troubleshooting Guide: Low Fluorescence Signal
A weak or absent fluorescence signal can be frustrating. This guide provides a systematic approach to identifying and resolving the root cause of low signal intensity in your experiments.
Diagram: Troubleshooting Workflow for Low Fluorescence Signal
Caption: A logical workflow for diagnosing the cause of low fluorescence signal.
I. Reagent and Storage Issues
Q: Could my this compound have degraded?
A: Yes, improper storage can lead to the degradation of the fluorescent dye.[10] this compound should be stored at -20°C, protected from light, and kept dry.[8][9] Repeated freeze-thaw cycles should be avoided; it is best practice to aliquot the dye into smaller, single-use volumes upon receipt.[10]
-
Troubleshooting Step: Use a fresh, unopened vial of the dye to see if the signal improves. You can also test the fluorescence of a diluted sample on a fluorometer to check for emission.[10]
Q: Are my other click chemistry reagents fresh and active?
A: The efficiency of the click reaction is highly dependent on the quality of all its components.
-
Sodium Ascorbate: This reducing agent is crucial for maintaining the copper catalyst in its active Cu(I) state.[11] It is prone to oxidation and should be prepared fresh for each experiment.[12]
-
Copper (II) Sulfate (CuSO₄): While generally stable, ensure it is from a reliable source and has been stored properly.
-
Azide-modified Biomolecule: Ensure that the azide modification of your target molecule was successful and that the molecule has been stored under conditions that maintain its integrity.
II. Click Reaction Protocol Issues
Q: How can I be sure the click reaction itself is working?
A: An inefficient click reaction is a common cause of low signal. Several factors can inhibit the reaction:
-
Inhibitors: Buffers containing chelating agents like EDTA will sequester copper ions, preventing the reaction from proceeding.[10] Ensure your buffers are free from such agents. Amine-containing buffers like Tris can also interfere with some labeling chemistries.[13]
-
Incorrect Reagent Concentrations: The concentrations of the dye, copper, and reducing agent are critical. Using too little of any component can result in an incomplete reaction. Conversely, some studies have shown that very high concentrations of copper can lead to signal loss.[14]
-
Oxygen Exposure: The presence of oxygen can lead to the oxidation of the Cu(I) catalyst to the inactive Cu(II) state. While sodium ascorbate helps to mitigate this, minimizing oxygen in the reaction by using degassed buffers or capping reaction tubes can be beneficial.[12]
Q: Could non-specific binding or high background be masking my signal?
A: Yes, high background fluorescence can make a specific signal appear weak.
-
Non-specific Binding of the Dye: To reduce this, you can decrease the concentration of the this compound, increase the number and duration of washing steps after the click reaction, and add a blocking agent like Bovine Serum Albumin (BSA) to your buffers.[12]
-
Cellular Autofluorescence: Some cell types have high levels of endogenous fluorescence. This can be mitigated by using appropriate controls (unlabeled cells) and spectral imaging with linear unmixing if your microscope supports it.[15]
III. Imaging and Data Acquisition Issues
Q: Are my microscope settings optimized for Cy3?
A: Incorrect imaging settings are a frequent cause of perceived low signal.[10]
-
Filter Sets: Ensure you are using the correct filter cube for Cy3, with an excitation filter around 550 nm and an emission filter around 570 nm.
-
Exposure Time and Gain: You may need to increase the exposure time or the detector gain to enhance a weak signal.[10] However, be aware that this will also amplify any background noise, so it's a trade-off.[10][16]
Q: Is it possible my signal is being lost to photobleaching?
A: Although Cy3 is relatively photostable, excessive or high-intensity light exposure will cause it to photobleach, leading to signal loss.[10][17]
-
Minimize Exposure: Only expose your sample to the excitation light when you are actively acquiring an image.
-
Use Antifade Reagents: Mount your samples in a high-quality antifade mounting medium. These reagents help to quench reactive oxygen species that contribute to photobleaching.[10][15]
Experimental Protocols
Protocol: Labeling of Azide-Modified Proteins in Fixed Cells
This protocol provides a general workflow for labeling azide-modified proteins in adherent cells with this compound. Optimization may be required for different cell types and experimental conditions.
Materials:
-
Adherent cells cultured on coverslips with incorporated azide-modified amino acids.
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.1% Triton™ X-100 in PBS)
-
Blocking Buffer (e.g., 3% BSA in PBS)
-
Click Reaction Cocktail Components:
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Copper Ligand (e.g., THPTA)
-
Sodium Ascorbate (freshly prepared)
-
-
Antifade Mounting Medium
Procedure:
-
Fixation: Wash cells twice with PBS, then fix with 4% PFA for 15 minutes at room temperature.[10]
-
Washing: Wash cells three times with PBS for 5 minutes each.[10]
-
Permeabilization: Incubate cells with Permeabilization Buffer for 10-15 minutes at room temperature.[10][18]
-
Washing: Wash cells three times with PBS.[18]
-
Blocking: Incubate with Blocking Buffer for 30-60 minutes to reduce non-specific background.[12][18]
-
Prepare Click Reaction Cocktail: Prepare the cocktail immediately before use. Add components in the order listed in the table below, vortexing gently after each addition.
-
Labeling Reaction: Remove the blocking buffer and add the click reaction cocktail to the cells. Incubate for 30-60 minutes at room temperature, protected from light.[10]
-
Washing: Wash cells three times with PBS for 5 minutes each to remove unreacted reagents.[10]
-
Imaging: Mount the coverslip onto a microscope slide using an antifade mounting medium. Proceed with fluorescence microscopy using the appropriate filter sets for Cy3.[10]
Diagram: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: The CuAAC reaction pathway for labeling biomolecules.
Quantitative Data
Table 1: Properties of this compound
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~550 nm | [2] |
| Emission Maximum (λem) | ~570 nm | [2] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [2][19] |
| Molecular Weight | ~805.9 g/mol | [19] |
| Solubility | Water, DMSO, DMF | [2] |
| Recommended Storage | -20°C, desiccated, protected from light | [8][9] |
Table 2: Recommended Starting Concentrations for Click Reaction Cocktail
| Component | Stock Concentration | Final Concentration | Reference(s) |
| This compound | 1-5 mM in DMSO or water | 1-25 µM | [12][18] |
| Copper(II) Sulfate (CuSO₄) | 20-100 mM in water | 100-200 µM | [10][20] |
| Copper Ligand (e.g., THPTA) | 100-200 mM in water | 500 µM - 1 mM | [20] |
| Sodium Ascorbate | 100-300 mM in water (prepare fresh) | 1-5 mM | [10][20] |
Note: These are starting concentrations and may require optimization for your specific application.
References
- 1. Click Chemistry Design and Protocols [genelink.com]
- 2. This compound | BroadPharm [broadpharm.com]
- 3. tenovapharma.com [tenovapharma.com]
- 4. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. benchchem.com [benchchem.com]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. jenabioscience.com [jenabioscience.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. wordpress-loewe.p644446.webspaceconfig.de [wordpress-loewe.p644446.webspaceconfig.de]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. cenmed.com [cenmed.com]
- 20. confluore.com [confluore.com]
Strategies to minimize photobleaching of Cy3 dyes during microscopy.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the photobleaching of Cy3 dyes during fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is my Cy3 signal fading?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as Cy3, which causes it to lose its ability to fluoresce.[1][2] This fading of the fluorescent signal occurs when the dye is exposed to excitation light, particularly at high intensity or for prolonged periods.[1][2] The process involves the fluorophore entering a long-lived, non-emissive triplet state, where it is more susceptible to reactions with other molecules, like reactive oxygen species (ROS), leading to permanent damage.[3][4]
Q2: How can I determine if signal loss is due to photobleaching or a biological event?
A2: To differentiate between photobleaching and a genuine biological change, you can image a control sample under identical conditions but without the biological stimulus. If the fluorescence signal fades in the control sample, photobleaching is the likely cause.[2] Additionally, observing a rapid initial decrease in signal intensity that slows over time is characteristic of photobleaching.[5]
Q3: What are the primary strategies to reduce Cy3 photobleaching?
A3: The main strategies to minimize photobleaching can be categorized into three areas:
-
Optimizing Imaging Conditions: This involves reducing the intensity and duration of the excitation light.[3][6][7]
-
Modifying the Chemical Environment: The use of antifade reagents and oxygen scavengers can significantly protect the fluorophore.[6]
-
Choosing the Right Fluorophore: In some cases, selecting a more photostable alternative to Cy3 may be necessary.[6][8]
Q4: How do I optimize my microscope settings to reduce photobleaching?
A4: To minimize photobleaching through your microscope settings, you should:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that still provides a sufficient signal-to-noise ratio (SNR).[2] Employ neutral density filters to decrease illumination intensity without changing the spectral quality.[3][9]
-
Decrease Exposure Time: Use the shortest camera exposure time that allows for clear image acquisition.[2][6]
-
Minimize Image Acquisition Frequency: For time-lapse experiments, increase the interval between image captures to reduce cumulative light exposure.[2]
-
Use Appropriate Filters: Ensure your filter sets are optimized for Cy3's excitation and emission spectra to maximize signal collection and minimize unnecessary light exposure.[2]
Q5: What are antifade reagents and how do they work?
A5: Antifade reagents are mounting media or additives that reduce photobleaching by scavenging for reactive oxygen species (ROS) that contribute to the photochemical destruction of fluorophores.[2] They help to preserve the fluorescent signal, especially during long imaging sessions.[10] Commonly used antifade agents include n-propyl gallate (NPG), 1,4-diazabicyclo[2.2.2]octane (DABCO), and commercial formulations like ProLong™ Gold, VECTASHIELD®, and SlowFade™.[11][12]
Q6: Are there alternatives to Cy3 that are more photostable?
A6: Yes, several alternative fluorescent dyes are known to be more photostable than Cy3. Alexa Fluor 555 is a commonly cited superior alternative, exhibiting significantly greater resistance to photobleaching.[8][13][14][15][16] ATTO 550 is another robust alternative.[8] For demanding applications requiring high photostability, considering these alternatives is recommended.[8][13]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Rapid loss of fluorescence signal during initial imaging. | High excitation light intensity. | Reduce laser power or lamp intensity. Use a neutral density filter to attenuate the light.[2] |
| Signal fades significantly during time-lapse experiments. | Cumulative phototoxicity and photobleaching. | Decrease the frequency of image acquisition. Reduce the exposure time for each image.[2] |
| Weak overall signal, even at the beginning of imaging. | Suboptimal imaging buffer. | Incorporate an antifade reagent into your mounting medium. For live-cell imaging, consider using an oxygen scavenging system.[2] |
| High background noise and poor signal-to-noise ratio. | Inefficient light collection. | Ensure that your objective has a high numerical aperture (NA) to collect more light, allowing for lower excitation intensity.[17] |
| Inconsistent fluorescence intensity between samples. | Variability in mounting medium or imaging conditions. | Standardize the mounting protocol and ensure the same antifade reagent and imaging settings are used for all samples. |
Quantitative Data on Photostability
The photostability of fluorescent dyes can be compared by measuring the decay in fluorescence intensity over time under continuous illumination.
Table 1: Comparative Photostability of Cy3 and Alexa Fluor 555
| Time of Illumination (seconds) | Cy3 Remaining Fluorescence (%) | Alexa Fluor 555 Remaining Fluorescence (%) |
| 0 | 100 | 100 |
| 20 | ~90 | ~98 |
| 40 | ~85 | ~95 |
| 60 | ~80 | ~92 |
| 80 | ~76 | ~90 |
| 95 | ~75 | ~90 |
Data is approximated from graphical representations in cited literature.[8][16]
Experimental Protocols
Protocol for Assessing Fluorophore Photostability
This protocol provides a generalized method for comparing the photobleaching rates of fluorescent dyes.
Objective: To quantitatively measure and compare the photostability of fluorescent dyes in solution.
Materials:
-
Fluorophore solutions (e.g., Cy3, Alexa Fluor 555) at equimolar concentrations in a suitable buffer (e.g., PBS).
-
Fluorescence microscope with a stable light source (laser or arc lamp).
-
Appropriate excitation and emission filters for the dyes being tested.
-
A sensitive camera (e.g., sCMOS or EMCCD).
-
Image acquisition and analysis software.
-
Sample holder (e.g., glass-bottom dish).
Procedure:
-
Prepare solutions of the fluorescent dyes to be tested at the same concentration in the same buffer.
-
Place the dye solution in the sample holder on the microscope stage.
-
Focus on the sample and adjust the microscope settings (e.g., light intensity, exposure time) to obtain a strong initial signal without saturating the detector.
-
Begin continuous illumination of the sample.
-
Acquire images at regular intervals (e.g., every 5 seconds) for a set duration (e.g., 100 seconds).[16]
-
Using the image analysis software, measure the mean fluorescence intensity of a region of interest (ROI) in the illuminated area for each time point.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time to generate a photobleaching curve.
-
Compare the decay rates of the different dyes to assess their relative photostability.
Protocol for Preparing an n-Propyl Gallate (NPG) Antifade Mounting Medium
This is a recipe for a commonly used, lab-prepared antifade mounting medium.
Materials:
-
10X PBS stock solution.
-
n-propyl gallate (Sigma P3130).
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).
-
Glycerol (ACS grade, 99-100% purity).
Procedure:
-
Prepare a 20% (w/v) stock solution of n-propyl gallate in DMF or DMSO. Note that n-propyl gallate does not dissolve well in aqueous solutions.
-
In a separate container, thoroughly mix 1 part of 10X PBS with 9 parts of glycerol.
-
While rapidly stirring the PBS/glycerol mixture, slowly add 0.1 parts of the 20% n-propyl gallate stock solution dropwise.
-
Continue stirring until the solution is homogeneous.
-
Store the final mounting medium at 4°C, protected from light.
Visualizations
Caption: Simplified diagram of the primary photobleaching pathways for Cy3.
Caption: A generalized workflow for minimizing photobleaching during fluorescence microscopy.
References
- 1. luminwaves.com [luminwaves.com]
- 2. benchchem.com [benchchem.com]
- 3. azolifesciences.com [azolifesciences.com]
- 4. researchgate.net [researchgate.net]
- 5. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 7. biocompare.com [biocompare.com]
- 8. benchchem.com [benchchem.com]
- 9. news-medical.net [news-medical.net]
- 10. thermofisher.com [thermofisher.com]
- 11. emsdiasum.com [emsdiasum.com]
- 12. SlowFade Antifade Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. cancer.iu.edu [cancer.iu.edu]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
Welcome to our dedicated support center for researchers, scientists, and drug development professionals engaged in CuAAC reactions. This resource provides in-depth troubleshooting guides and frequently asked questions to help you optimize your experiments and resolve common challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter during your CuAAC experiments in a simple question-and-answer format.
Low or No Product Yield
Q1: My CuAAC reaction has a very low yield or is not working at all. What are the common causes and solutions?
A1: Low yields in CuAAC reactions can stem from several factors, primarily related to the stability and activity of the copper catalyst.[1]
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Oxidation of Cu(I) Catalyst | The active catalyst is Cu(I), which is easily oxidized to inactive Cu(II) by oxygen.[1][2] • Solution: Degas your solvents and reaction mixture.[3] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Always use a freshly prepared solution of a reducing agent, like sodium ascorbate (B8700270), to maintain copper in the +1 oxidation state.[1][4] |
| Inhibitory Buffer Components | Certain buffers can chelate the copper catalyst, reducing its availability.[1] • Solution: Avoid Tris buffers, which are known to slow CuAAC reactions.[5] Use non-coordinating buffers such as HEPES, phosphate (B84403), or MOPS.[1] Note that copper-phosphate complexes can be insoluble; pre-mixing the copper source with the ligand before adding it to a phosphate buffer can prevent precipitation.[5] |
| Poor Ligand Choice or Concentration | The ligand is crucial for stabilizing the Cu(I) catalyst and accelerating the reaction.[1][6] • Solution: Use an appropriate accelerating ligand like THPTA (water-soluble) or TBTA.[1][2] Ensure the correct ligand-to-copper ratio. While a 1:1 or 2:1 ratio is often effective, for bioconjugation, a 5:1 ratio is commonly used to protect biomolecules from oxidation.[5][7] |
| Inaccessible Reactants | Steric hindrance in bulky substrates or the burying of reactive groups within hydrophobic regions of biomolecules can prevent the reaction.[1][5] • Solution: For biomolecules, consider performing the reaction in denaturing or solvating conditions, such as with added DMSO, along with an appropriate ligand.[5] |
| Low Reactant Concentration | The reaction rate can be very slow if the concentration of the azide (B81097) or alkyne is too low.[1] • Solution: If possible, increase the concentration of the reactants. |
| Presence of Catalyst Poisons | Functional groups like thiols can bind strongly to copper, deactivating the catalyst.[5] • Solution: Use an accelerating ligand and consider adding an excess of copper or sacrificial metals like Zn(II) or Ni(II) to occupy the thiols, leaving Cu(I) free to catalyze the reaction.[5] |
Side Product Formation
Q2: I am observing significant byproducts in my reaction. What are they and how can I prevent them?
A2: The most common side reaction is the oxidative homocoupling of the alkyne, known as Glaser coupling, which forms diacetylene byproducts.[1][8]
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Presence of Oxygen | Oxygen promotes the Cu(II)-mediated oxidative homocoupling of the alkyne substrate.[1][8] • Solution: Thoroughly degas all solutions and maintain an inert atmosphere over the reaction. Capping the reaction tube is a minimal step to reduce oxygen exposure.[5] |
| Depletion of Reducing Agent | If the reducing agent (e.g., sodium ascorbate) is depleted, the concentration of Cu(II) will rise, favoring the side reaction.[5] • Solution: Use a sufficient excess of sodium ascorbate (e.g., 10-50 mol%).[9] Ensure it is from a fresh, potent stock. |
| Biomolecule Degradation | Reactive oxygen species (ROS) generated by the Cu(II)/ascorbate system can damage sensitive biomolecules, particularly amino acids like histidine, arginine, and cysteine.[10] • Solution: Use a copper-chelating ligand like THPTA to protect the biomolecule.[10] Adding aminoguanidine (B1677879) can also serve as a sacrificial scavenger to protect arginine residues.[5] |
Diagram: Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common CuAAC reaction issues.
Caption: A decision tree for troubleshooting CuAAC reactions.
Frequently Asked Questions (FAQs)
Q3: What is the role of the copper catalyst and why is the oxidation state important?
A3: The copper-catalyzed reaction proceeds through a mechanism different from the uncatalyzed thermal Huisgen cycloaddition.[4] The active catalyst is Cu(I), which forms a copper-acetylide intermediate.[9] This intermediate then reacts with the azide to form the 1,4-disubstituted triazole product with high regioselectivity.[4][6] Cu(II) is inactive as a catalyst and can promote unwanted side reactions.[1] Therefore, maintaining copper in the +1 oxidation state is critical for reaction success.[1]
Q4: How do I choose a copper source?
A4: The most convenient method is to generate Cu(I) in situ from a Cu(II) salt, typically copper(II) sulfate (B86663) (CuSO₄), with a reducing agent like sodium ascorbate.[5][11] This approach is highly reliable and avoids the need to handle potentially unstable Cu(I) salts.[2] While direct Cu(I) sources like CuI or CuBr can be used, they offer limited solubility in many solvents and are not recommended when maximal reaction rates are desired.[5][9]
Q5: What is the purpose of a ligand and which one should I use?
A5: Ligands serve two primary purposes in CuAAC reactions:
-
Stabilize Cu(I): They protect the catalytically active Cu(I) from oxidation and disproportionation (conversion to Cu(0) and Cu(II)).[6][12]
-
Accelerate the Reaction: They increase the reaction rate, which is especially important for dilute solutions often used in bioconjugation.[6][13]
The choice of ligand depends on the reaction solvent and substrates:
-
Tris(benzyltriazolylmethyl)amine (TBTA): A highly effective ligand, but its low water solubility limits its use to reactions with organic co-solvents.[2][6]
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): A water-soluble analog of TBTA, making it the ligand of choice for bioconjugations in purely aqueous systems.[2] It helps protect biomolecules like DNA from copper-induced damage.[14]
Q6: Can I use internal alkynes in a CuAAC reaction?
A6: The standard CuAAC reaction is generally inefficient for internal alkynes.[9] The reaction mechanism relies on the presence of the terminal alkyne proton. For conjugating internal alkynes, alternative methods like the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), which favors the 1,5-regioisomer, are more suitable.[1][9]
Data Presentation: Reaction Parameters
The following tables summarize typical parameters for standard and bioconjugation CuAAC reactions.
Table 1: General CuAAC Reaction Parameters
| Parameter | Recommended Range | Notes |
| Copper Source | CuSO₄·5H₂O or Cu(I) salts (CuI, CuBr) | CuSO₄ with a reducing agent is most common, especially in aqueous systems.[9] |
| Catalyst Loading | 1-10 mol% | Lower loadings are preferred for biocompatibility.[9] |
| Ligand | TBTA, THPTA | Ligand choice is critical and depends on the solvent system.[9] |
| Reducing Agent | Sodium Ascorbate | Typically used in excess (10-50 mol%) to maintain the Cu(I) state.[9] |
| Solvent | H₂O, t-BuOH/H₂O, DMSO, DMF | Aqueous systems are common for bioconjugation.[9] |
| Temperature | Room Temperature | The reaction is typically fast at ambient temperatures.[9] |
| Reaction Time | 1-24 hours | Highly dependent on substrates and catalyst system.[9] |
Table 2: Typical Reagent Concentrations for a Bioconjugation Reaction
| Reagent | Final Concentration | Role |
| Biomolecule-Alkyne | ~30-60 µM | Substrate |
| Cargo-Azide | ~100 µM | Substrate |
| CuSO₄ | 0.10 - 0.25 mM | Catalyst Precursor |
| THPTA Ligand | 0.50 - 1.25 mM | Catalyst Stabilizer/Accelerator (5:1 ratio to Cu) |
| Sodium Ascorbate | 5 mM | Reducing Agent |
| Aminoguanidine | 5 mM | Optional: Scavenger to protect biomolecules |
| (Data synthesized from protocols in[5][15]) |
Experimental Protocols
Protocol 1: General Procedure for CuAAC in Aqueous Solution
This protocol is adapted for a small-scale test reaction.
-
In a microcentrifuge tube, combine the alkyne (e.g., propargyl alcohol, final concentration 560 µM) and the azide (e.g., a stock solution to a final concentration of 100 µM) in a suitable buffer.[5]
-
In a separate tube, prepare the catalyst solution by pre-mixing CuSO₄ (from a 20 mM stock) and THPTA ligand (from a 50 mM stock) for several minutes. A 5:1 ligand-to-copper ratio is recommended.[5][15]
-
Add the premixed catalyst solution to the alkyne/azide mixture. The final copper concentration should be around 0.25 mM.[15]
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 5 mM.[15]
-
Close the tube to minimize oxygen exposure and mix gently (e.g., by inversion or on a rotisserie) for 1-12 hours at room temperature.[5]
-
Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).
Diagram: CuAAC Catalytic Cycle
This diagram illustrates the widely accepted mechanism for the CuAAC reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. furthlab.xyz [furthlab.xyz]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. glenresearch.com [glenresearch.com]
- 15. jenabioscience.com [jenabioscience.com]
Technical Support Center: Post-Labeling Purification with Trisulfo-Cy3-Alkyne
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of copper catalysts following the labeling of biomolecules with Trisulfo-Cy3-Alkyne via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. Residual copper can interfere with downstream applications and cellular toxicity, making its removal a critical step.
Frequently Asked Questions (FAQs)
Q1: Why is it essential to remove the copper catalyst after my labeling reaction?
A1: Residual copper ions can be problematic for several reasons:
-
Cellular Toxicity: Copper can be toxic to cells, which is a major concern for in vivo or cell-based assays.
-
Interference with Downstream Assays: Copper ions can quench the fluorescence of cyanine (B1664457) dyes like Cy3, leading to inaccurate results. They can also interfere with subsequent enzymatic reactions or assays.
-
Product Instability: The presence of copper can lead to the degradation of the labeled biomolecule over time.
-
Inaccurate Quantification: Residual copper can interfere with protein quantification methods, such as the bicinchoninic acid (BCA) assay.
Q2: What are the most common methods for removing copper catalysts?
A2: The most prevalent and effective methods for removing copper from biomolecule labeling reactions include:
-
Chelation with EDTA: Ethylenediaminetetraacetic acid (EDTA) is a strong chelating agent that forms a stable, water-soluble complex with copper, which can then be removed.
-
Solid-Phase Scavenger Resins: These are solid supports functionalized with groups that have a high affinity for copper ions, allowing for their selective removal by filtration or centrifugation.
-
Dialysis/Buffer Exchange: This method is suitable for larger biomolecules and involves exchanging the reaction buffer with a copper-free buffer, gradually removing the copper ions.
Q3: How do I choose the best copper removal method for my experiment?
A3: The optimal method depends on several factors:
-
Nature of your biomolecule: For large proteins, dialysis is a gentle and effective option. For smaller peptides or oligonucleotides, scavenger resins or chelation followed by a desalting column may be more appropriate.
-
Required Purity: For applications requiring very low residual copper levels, a combination of methods (e.g., chelation followed by dialysis) may be necessary.
-
Sample Volume and Concentration: The scale of your reaction will influence the feasibility of certain methods.
-
Downstream Application: The tolerance of your downstream assay to residual chelating agents or other components of the removal process should be considered.
Q4: Can the copper removal process affect my this compound label?
A4: While this compound is a robust dye, harsh conditions can potentially affect its fluorescence. It is important to use biocompatible methods and avoid extreme pH or prolonged exposure to strong reducing or oxidizing agents. The methods outlined in this guide are generally considered safe for fluorescently labeled biomolecules.
Quantitative Comparison of Copper Removal Methods
The efficiency of copper removal can vary depending on the specific experimental conditions. The following table provides a general comparison of common methods.
| Method | Typical Residual Copper Level | Advantages | Disadvantages |
| EDTA Chelation & Desalting | < 100 ppm[1] | Simple, inexpensive, and effective for many applications. | May not be sufficient for highly sensitive applications; requires a subsequent step to remove the EDTA-copper complex. |
| Copper Scavenger Resins | < 50 ppm | High specificity for copper, easy to perform (stir, filter/spin), and avoids the need for aqueous workups.[2] | Can be more expensive than chelation; potential for non-specific binding of the labeled product to the resin. |
| Dialysis with EDTA | < 10 ppm | Gentle on the biomolecule, highly effective for removing copper and other small molecules. | Time-consuming; requires a large volume of buffer; potential for sample loss. |
Note: The actual removal efficiency will depend on factors such as the initial copper concentration, the biomolecule being labeled, and the specific protocol followed.
Experimental Protocols
Below are detailed protocols for the recommended copper removal methods.
Protocol 1: Copper Removal using EDTA Chelation and a Desalting Column
This method is suitable for a wide range of biomolecules and is effective at removing the bulk of the copper catalyst.
Materials:
-
0.5 M EDTA stock solution, pH 8.0
-
Desalting column (e.g., spin column or gravity-flow column) appropriate for the size of your biomolecule
-
Copper-free buffer for equilibration and elution (e.g., PBS)
Procedure:
-
Chelation: To your completed labeling reaction, add the 0.5 M EDTA stock solution to a final concentration of 10-50 mM.
-
Incubation: Gently mix and incubate the reaction mixture at room temperature for 15-30 minutes.
-
Column Equilibration: While the chelation reaction is incubating, equilibrate your desalting column according to the manufacturer's instructions with your desired copper-free buffer.
-
Sample Application: Apply the EDTA-treated reaction mixture to the equilibrated desalting column.
-
Elution: Elute your labeled biomolecule according to the column manufacturer's protocol. The larger, labeled biomolecule will elute first, while the smaller EDTA-copper complex and other small molecules will be retained.
-
Collection: Collect the fractions containing your purified, labeled biomolecule.
Protocol 2: Copper Removal using a Solid-Phase Scavenger Resin
This method is highly efficient and avoids the need for a separate step to remove a chelating agent.
Materials:
-
Copper scavenger resin (e.g., Chelex® 100 or a silica-based copper scavenger)
-
Microcentrifuge tubes or appropriate reaction vessel
-
Filtration or spin column to separate the resin
Procedure:
-
Resin Preparation: Prepare the scavenger resin according to the manufacturer's instructions. This may involve washing the resin to remove any storage buffers.
-
Addition of Resin: Add the appropriate amount of scavenger resin to your completed labeling reaction mixture. The optimal amount will depend on the resin's capacity and the amount of copper in your reaction. A typical starting point is 5-10 equivalents of resin binding capacity relative to the copper catalyst.
-
Incubation: Gently mix the suspension at room temperature. The incubation time can range from 15 minutes to a few hours. A shorter incubation time is often sufficient.
-
Separation: Separate the resin from your sample. This can be done by:
-
Centrifugation: Gently centrifuge the sample and carefully collect the supernatant containing your purified product.
-
Filtration: Pass the reaction mixture through a filter that will retain the resin beads.
-
-
Product Recovery: Your purified, labeled biomolecule is in the supernatant/filtrate.
Protocol 3: Copper Removal by Dialysis with EDTA
This is a very gentle and thorough method, ideal for larger, sensitive biomolecules.
Materials:
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO) for your biomolecule
-
Large volume of dialysis buffer (e.g., PBS, pH 7.4)
-
0.5 M EDTA stock solution, pH 8.0
Procedure:
-
Prepare Dialysis Tubing: Prepare the dialysis tubing according to the manufacturer's protocol. This often involves boiling in a solution containing sodium bicarbonate and EDTA.[3]
-
Sample Loading: Load your completed labeling reaction mixture into the dialysis tubing/cassette and seal it securely.
-
First Dialysis: Place the sealed tubing/cassette in a large beaker containing at least 100 times the sample volume of dialysis buffer with 5 mM EDTA. Stir the buffer gently at 4°C for 2-4 hours.
-
Buffer Changes: Change the dialysis buffer to fresh buffer containing 5 mM EDTA and continue to dialyze for another 2-4 hours or overnight.
-
Final Dialysis: Perform at least two more buffer changes with copper-free dialysis buffer (without EDTA) to remove the EDTA. Each of these dialysis steps should be for at least 2 hours.
-
Sample Recovery: Carefully remove your purified sample from the dialysis tubing/cassette.
Troubleshooting Guide
Even with established protocols, you may encounter issues. This guide provides solutions to common problems.
| Problem | Possible Cause(s) | Solution(s) |
| Low yield of labeled product after purification. | Non-specific binding to scavenger resin: Your biomolecule may be interacting with the solid support. | - Try a different type of scavenger resin with a different matrix (e.g., silica (B1680970) vs. polystyrene).- Reduce the incubation time with the resin.- Pre-block the resin with a non-specific protein like BSA before adding your sample. |
| Precipitation of the labeled biomolecule: Changes in buffer conditions during purification can cause your product to precipitate. | - Ensure the buffer used for chelation, desalting, or dialysis is compatible with your biomolecule's stability.- Perform a buffer screen to identify optimal conditions before large-scale purification. | |
| Loss during dialysis or desalting: The MWCO of the dialysis membrane or the pore size of the desalting resin may be too large. | - Use a dialysis membrane or desalting column with a smaller MWCO/pore size that is appropriate for your biomolecule. | |
| Persistent blue/green color in the sample, indicating residual copper. | Incomplete chelation by EDTA: The concentration of EDTA may be insufficient, or the pH may not be optimal. | - Increase the concentration of EDTA or perform multiple washes.- Ensure the pH of your EDTA solution is around 8.0 for optimal chelation. |
| Saturation of the scavenger resin: An insufficient amount of resin was used for the amount of copper present. | - Increase the amount of scavenger resin used.- Perform the scavenging step a second time with fresh resin. | |
| Reduced fluorescence of the Cy3 dye after purification. | Copper-induced quenching: Residual copper is still present and is quenching the dye's fluorescence. | - Repeat the copper removal step or try a more stringent method (e.g., dialysis with EDTA).- Quantify the residual copper to confirm its presence. |
| Degradation of the dye: Exposure to harsh conditions may have damaged the fluorophore. | - Avoid extreme pH and prolonged exposure to light during the purification process.- Ensure all buffers are freshly prepared and free of contaminants. |
Quantification of Residual Copper
It is often necessary to confirm the efficiency of copper removal. While methods like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are highly sensitive, a more accessible colorimetric assay using bicinchoninic acid (BCA) can be used to estimate residual copper.[4][5]
Protocol: Semi-Quantitative Copper Detection with BCA Reagent
This protocol is adapted from the principles of the BCA protein assay, where the reduction of Cu²⁺ to Cu¹⁺ by protein is followed by the chelation of Cu¹⁺ by BCA to produce a purple color.[6][7] This can be used as a sensitive spot test for the presence of copper.
Materials:
-
BCA Assay Reagent A (containing bicinchoninic acid)
-
BCA Assay Reagent B (containing copper sulfate) - For this application, a copper-free version of Reagent B or a solution of a reducing agent is needed. A simple substitute is a freshly prepared solution of L-ascorbic acid.
-
Microplate or microcentrifuge tubes
-
A solution of known copper concentration for a positive control (e.g., 1 mM CuSO₄)
-
Your purified sample and the pre-purification reaction mixture
Procedure:
-
Prepare a Reducing Solution: Prepare a fresh 10 mM solution of L-ascorbic acid in water.
-
Set up Controls and Samples:
-
Positive Control: Mix a small amount of your 1 mM CuSO₄ solution with the reducing solution.
-
Negative Control: Use your copper-free elution/dialysis buffer.
-
Pre-purification Sample: Take an aliquot of your reaction mixture before copper removal.
-
Purified Sample: Take an aliquot of your final, purified product.
-
-
Add BCA Reagent: To each control and sample, add BCA Reagent A.
-
Incubate: Incubate the samples at 37°C for 30 minutes.
-
Observe: A purple color will develop in the presence of copper. The intensity of the color is proportional to the copper concentration. A visual comparison of your purified sample to the negative control and the pre-purification sample will give a semi-quantitative indication of copper removal. For more quantitative results, a standard curve of known copper concentrations can be prepared and the absorbance at 562 nm can be measured using a spectrophotometer.
Visual Workflows and Logic Diagrams
Experimental Workflow for Copper Removal
Caption: General workflow for selecting and performing a copper removal method.
Troubleshooting Logic for Low Product Yield
Caption: A logical guide to troubleshooting low product yield after copper removal.
References
- 1. researchgate.net [researchgate.net]
- 2. silicycle.com [silicycle.com]
- 3. treating dialysis bag with EDTA - Protein Expression and Purification [protocol-online.org]
- 4. A quantitative test for copper using bicinchoninic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A quantitative test for copper using bicinchoninic acid. | Semantic Scholar [semanticscholar.org]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. BCA Colorimetric Protein Assay - Protocol - OneLab [onelab.andrewalliance.com]
Best practices for storing and handling Trisulfo-Cy3-Alkyne.
Welcome to the technical support center for Trisulfo-Cy3-Alkyne. This guide provides best practices for storing and handling this fluorescent probe, along with detailed troubleshooting for common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A: Proper storage is crucial to maintain the integrity and reactivity of this compound. Both solid and dissolved forms require specific conditions to prevent degradation.
Q2: What is the recommended solvent for dissolving this compound?
A: this compound is water-soluble.[1][2][3] For applications requiring an organic co-solvent, Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) can be used.[1]
Q3: Is this compound sensitive to light?
A: Yes, this compound is a fluorescent dye and should be protected from prolonged exposure to light to avoid photobleaching.[4] Store in the dark and handle in low-light conditions whenever possible.
Q4: What are the key spectral properties of this compound?
A: Understanding the excitation and emission maxima is essential for accurate fluorescence detection.
Q5: What is the primary application of this compound?
A: this compound is primarily used in copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) click chemistry reactions.[1][2][3][5] This allows for the fluorescent labeling of azide-modified biomolecules such as proteins, nucleic acids, and other cellular components.[1][2][3][5]
Storage and Handling Data
| Form | Storage Temperature | Duration | Storage Conditions |
| Solid | -20°C | Up to 24 months | Protect from light, keep desiccated.[4] |
| Stock Solution | -20°C or -80°C | Up to 1 month at -20°C, up to 6 months at -80°C | Protect from light, aliquot to avoid repeated freeze-thaw cycles.[6] |
Spectral Properties
| Property | Wavelength (nm) |
| Excitation Maximum | ~550 nm[1] |
| Emission Maximum | ~570 nm[1] |
Troubleshooting Guides
Issue 1: Low or No Fluorescent Signal (Low Labeling Efficiency)
Low or absent fluorescence in your sample can be attributed to several factors, from an inactive catalyst to issues with the biomolecule itself.
| Potential Cause | Recommended Solution |
| Inactive Copper Catalyst | The active catalyst is Copper(I), which can be oxidized to the inactive Copper(II) state. Ensure a fresh solution of a reducing agent, like sodium ascorbate (B8700270), is used.[4] It is also beneficial to degas solvents. |
| Inappropriate Ligand or Ligand-to-Copper Ratio | A copper-chelating ligand (e.g., THPTA) is crucial for stabilizing the Cu(I) catalyst. An optimal ligand-to-copper ratio is typically between 1:1 and 5:1. Pre-mixing the copper salt and ligand before adding them to the reaction is recommended.[4] |
| Impure Reagents or Solvents | The purity of the azide (B81097), alkyne, and solvents can significantly impact the reaction outcome. Use high-purity reagents and solvents. |
| Incorrect Stoichiometry | While a 1:1 ratio of azide to alkyne is often a starting point, using a slight excess (1.1 to 2-fold) of one reagent can help drive the reaction to completion.[4] |
| Steric Hindrance | If the azide or alkyne is in a sterically hindered position on the biomolecule, the reaction rate may be reduced. Increasing the reaction time or temperature may be necessary.[4] |
| Interfering Substances | Buffers containing primary amines (e.g., Tris) can chelate copper and should be avoided. Thiols, such as from DTT, can also interfere with the reaction. |
Issue 2: High Background Fluorescence
High background can obscure your specific signal, making data interpretation difficult.
| Potential Cause | Recommended Solution |
| Non-specific Binding of the Fluorescent Probe | Decrease the concentration of this compound. Increase the number and duration of washing steps after the click reaction. Consider adding a blocking agent like Bovine Serum Albumin (BSA) to your buffers.[5] |
| Copper-Mediated Fluorescence | Ensure the use of a copper-chelating ligand in sufficient excess (5-10 fold) over the copper sulfate. A final wash with a copper chelator like EDTA can also help quench non-specific fluorescence caused by copper.[5] |
| Reagent Impurities | Use freshly prepared solutions of sodium ascorbate. Ensure the purity of your azide and alkyne probes. |
| Precipitation of the Dye | While Trisulfo-Cy3 is water-soluble, high concentrations in certain buffers could lead to aggregation. Ensure the dye is fully dissolved before adding it to the reaction mixture. |
Experimental Protocols
General Protocol for Copper-Catalyzed Click Chemistry (CuAAC) Labeling
This is a general starting point and may require optimization for specific applications.
-
Prepare Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in water or DMSO.
-
Azide-modified Biomolecule: Dissolve in a suitable amine-free buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in water.
-
Ligand (e.g., THPTA): Prepare a 50 mM stock solution in water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in water immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-containing biomolecule.
-
In a separate tube, pre-mix the CuSO₄ and ligand solutions. For a final copper concentration of 0.1 mM, a 5-fold excess of ligand (0.5 mM final concentration) is recommended.[4]
-
Add the this compound to the biomolecule solution.
-
Add the copper/ligand mixture to the reaction tube.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix and allow the reaction to proceed at room temperature, protected from light. Reaction times can vary from a few minutes to several hours.
-
-
Purification:
-
For biomolecules, purification methods like size exclusion chromatography or molecular weight cut-off centrifugation can be effective for removing unreacted dye and catalyst.[4]
-
Visualized Workflows
Caption: A general experimental workflow for labeling azide-modified biomolecules with this compound using CuAAC.
Caption: A troubleshooting decision tree for diagnosing and resolving low labeling efficiency in click chemistry reactions.
References
- 1. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Brightness Analysis of Trisulfo-Cy3-Alkyne and Other Common Fluorescent Dyes
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fluorescence brightness of Trisulfo-Cy3-Alkyne against other widely used fluorescent dyes in biological research and drug development. The brightness of a fluorophore, a critical parameter for assay sensitivity and imaging quality, is determined by its molar extinction coefficient and quantum yield. This document summarizes key quantitative data, details experimental methodologies for brightness comparison, and presents visual representations of experimental workflows.
Quantitative Comparison of Fluorescent Dye Properties
The selection of a fluorescent dye is pivotal for the success of fluorescence-based applications. A brighter dye can significantly enhance the signal-to-noise ratio, enabling the detection of low-abundance targets. The brightness of a fluorophore is the product of its molar extinction coefficient (ε), which measures the efficiency of light absorption at a specific wavelength, and its fluorescence quantum yield (Φ), the efficiency of converting absorbed photons into emitted photons.[1]
Below is a comparative table of the photophysical properties of this compound and other commonly used fluorescent dyes.
| Dye | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Brightness (ε x Φ) | Excitation Max (nm) | Emission Max (nm) |
| This compound | 150,000[2][3] | ~0.1[4] | 15,000 | 550[3] | 570[3] |
| Cy3 | 150,000[5] | ~0.15[5] | 22,500 | 550[5][6][7] | 570[5][6][7] |
| Alexa Fluor 555 | 150,000[6] | 0.10[6] | 15,000 | 555[6] | 565[6] |
| FITC (Fluorescein) | 78,000[6] | 0.50[6] | 39,000 | 493[6] | 525[6] |
| Cy5 | 250,000[5] | 0.27[5] | 67,500 | 649[5] | 670[5] |
| Alexa Fluor 647 | 239,000 | 0.33 | 78,870 | 650 | 668 |
Note: The quantum yield of cyanine (B1664457) dyes can be highly dependent on their local environment, including viscosity and conjugation to biomolecules.[8] The quantum yield for this compound is based on data for a similar sulfo-cyanine alkyne derivative and may vary.
Experimental Protocol for Relative Quantum Yield Measurement
The following protocol outlines the comparative method for determining the fluorescence quantum yield of a test sample (e.g., this compound) relative to a well-characterized standard with a known quantum yield.[9][10][11]
1. Selection of a Suitable Standard:
-
Choose a standard with an absorption and emission spectrum that is similar to the test sample. For this compound, a suitable standard would be Cy3 or Rhodamine 6G in ethanol (B145695) (Φ = 0.95).[5]
-
The standard should be photochemically stable and its quantum yield should be well-documented in the literature for the chosen solvent.
2. Preparation of Solutions:
-
Prepare a series of dilutions for both the test sample and the standard in the same spectroscopic grade solvent.
-
The concentrations should be adjusted to achieve absorbance values between 0.02 and 0.1 at the excitation wavelength to avoid inner filter effects.[9]
3. Absorbance Measurements:
-
Using a UV-Vis spectrophotometer, measure the absorbance of each dilution of the test sample and the standard at the chosen excitation wavelength.
4. Fluorescence Measurements:
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each dilution of the test sample and the standard.
-
The excitation wavelength should be the same as that used for the absorbance measurements.
-
Ensure that the experimental settings (e.g., excitation and emission slit widths) are identical for all measurements.
5. Data Analysis:
-
Integrate the area under the corrected emission spectrum for each sample to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus the absorbance for both the test sample and the standard.
-
The resulting plots should be linear. Determine the gradient (slope) of each line.
6. Calculation of Quantum Yield:
-
The quantum yield of the test sample (Φ_X) can be calculated using the following equation:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients of the plots for the test sample and the standard, respectively.
-
η_X and η_ST are the refractive indices of the solvents used for the test sample and the standard, respectively (if different).
-
Visualizing the Experimental Workflow and Brightness Comparison
To further clarify the experimental process and the relationship between key parameters, the following diagrams are provided.
Caption: Workflow for relative fluorescence quantum yield determination.
Caption: Relationship between brightness, molar extinction, and quantum yield.
References
- 1. ATTO-TEC GmbH [atto-tec.com]
- 2. Recent advances in the standardization of fluorescence microscopy for quantitative image analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence properties and photophysics of the sulfoindocyanine Cy3 linked covalently to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. bu.edu [bu.edu]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Virtual Labs [mfs-iiith.vlabs.ac.in]
Unveiling the Advantages of Trisulfo-Cy3-Alkyne in Advanced Bioconjugation
In the landscape of fluorescent labeling, the selection of an appropriate dye is paramount for generating high-quality, reproducible data. For researchers, scientists, and drug development professionals engaged in bioconjugation, particularly via click chemistry, the cyanine (B1664457) dye family offers a versatile toolkit. Among these, Cy3 derivatives are workhorses for the 550 nm excitation and 570 nm emission range. This guide provides a comprehensive comparison of Trisulfo-Cy3-Alkyne against other Cy3 derivatives, highlighting its distinct advantages with supporting data and detailed experimental protocols.
Key Advantages of this compound
The primary advantage of this compound lies in its enhanced hydrophilicity due to the presence of three sulfonate groups. This key feature translates into several practical benefits in experimental workflows.
1. Superior Aqueous Solubility: Unlike their non-sulfonated counterparts, which often require organic co-solvents like DMSO or DMF for solubilization, this compound dissolves readily in aqueous buffers.[1][2] This is particularly advantageous when working with sensitive biomolecules, such as proteins, that can be denatured by organic solvents.[2] The ability to perform labeling reactions in entirely aqueous conditions simplifies the experimental setup and minimizes potential artifacts.
2. Reduced Aggregation: The negatively charged sulfonate groups on the this compound molecule reduce the propensity for dye aggregation in aqueous environments.[1] Dye aggregation is a common issue with hydrophobic fluorescent labels and can lead to fluorescence quenching and inaccurate quantification. By minimizing aggregation, this compound ensures a more homogenous and reproducible labeling of target biomolecules.
3. Enhanced Brightness and Photostability in Aqueous Environments: While the core spectral properties of cyanine dyes are largely similar regardless of sulfonation, the improved solubility and reduced aggregation of this compound can contribute to brighter and more stable fluorescence signals in aqueous buffers.[1][3] Highly sulfonated dyes are noted for their high stability.
4. Ideal for "Click Chemistry" Bioconjugation: The alkyne functional group on this compound makes it perfectly suited for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This bioorthogonal reaction is highly specific and efficient, allowing for the precise labeling of azide-modified biomolecules with minimal off-target effects.[4][5]
Quantitative Comparison of Cy3-Alkyne Derivatives
The following table summarizes the key photophysical properties of various Cy3-Alkyne derivatives. It is important to note that direct, side-by-side comparative data for all derivatives under identical experimental conditions is limited in the available literature. The presented data is compiled from various sources and should be considered as a guideline. Brightness is a function of both the extinction coefficient and the quantum yield.
| Property | This compound | Disulfo-Cy3-Alkyne | Monosulfo-Cy3-Alkyne | Non-sulfonated Cy3-Alkyne |
| Excitation Max (nm) | ~555 | ~555 | ~555 | ~555 |
| Emission Max (nm) | ~570 | ~570 | ~570 | ~570 |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | ~150,000[6] | ~150,000 | ~150,000 | ~150,000[7] |
| Quantum Yield (Φ) | Data not available | Data not available | Data not available | ~0.31[7] |
| Aqueous Solubility | Excellent | Very Good | Good | Poor[7] |
| Organic Co-solvent Required | No[1] | Generally No | May be beneficial | Yes[1][7] |
| Aggregation Tendency | Very Low | Low | Moderate | High |
Experimental Protocols
General Protocol for Copper-Catalyzed Click Chemistry (CuAAC) Labeling of Proteins with this compound
This protocol provides a general guideline for labeling an azide-modified protein with this compound. Optimization may be required for specific proteins and applications.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.0-7.5. Avoid buffers containing primary amines (e.g., Tris).
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 300 mM in water, freshly prepared)
-
DMSO (optional, for dissolving other reagents if necessary)
-
Size-exclusion chromatography column (e.g., G-25) for purification
Procedure:
-
Prepare the protein solution: Dissolve the azide-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare the dye solution: Dissolve this compound in water to a stock concentration of 1-10 mM.
-
Prepare the catalyst premix: In a separate tube, mix the CuSO₄ stock solution and the THPTA ligand stock solution.
-
Initiate the labeling reaction: a. To the protein solution, add the this compound solution. A 5- to 20-fold molar excess of the dye over the protein is a good starting point. b. Add the CuSO₄/THPTA catalyst premix to the protein-dye mixture. c. Add the freshly prepared sodium ascorbate solution to initiate the reaction.
-
Incubate the reaction: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
Purify the labeled protein: Remove the unreacted dye and other small molecules by size-exclusion chromatography. The labeled protein will elute in the void volume.
-
Characterize the conjugate: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~555 nm (for the Cy3 dye).
Visualizing the Workflow and Application
Experimental Workflow for Protein Labeling via Click Chemistry
The following diagram illustrates the general workflow for labeling an azide-modified protein with this compound.
Caption: A generalized workflow for labeling azide-modified proteins with this compound using copper-catalyzed click chemistry.
Application Example: Labeling Proteins in the EGFR Signaling Pathway
Fluorescent labeling is a powerful tool for studying protein-protein interactions and cellular signaling pathways. The Epidermal Growth Factor Receptor (EGFR) pathway is a critical regulator of cell growth and proliferation and is frequently studied in cancer research.[8][9][10] The diagram below illustrates how a protein within this pathway, such as the adaptor protein Grb2, could be labeled with this compound for visualization and tracking.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. interchim.fr [interchim.fr]
- 4. interchim.fr [interchim.fr]
- 5. lumiprobe.com [lumiprobe.com]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. researchgate.net [researchgate.net]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
Performance of Trisulfo-Cy3-Alkyne in Biological Buffers: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of biological buffer can significantly impact the performance of fluorescent probes in bioconjugation and imaging experiments. This guide provides an objective comparison of Trisulfo-Cy3-Alkyne's performance in three commonly used biological buffers: Phosphate-Buffered Saline (PBS), Tris-HCl (Tris), and HEPES. We also present a comparison with alternative fluorescent alkyne probes.
This compound is a water-soluble, bright, and photostable cyanine (B1664457) dye functionalized with an alkyne group. This feature allows for its covalent attachment to azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. The trisulfonation of the Cy3 core enhances its hydrophilicity, making it highly suitable for aqueous biological applications.
Impact of Biological Buffers on this compound Performance
The selection of an appropriate biological buffer is critical for optimizing the fluorescence signal and the efficiency of the click chemistry reaction. Here, we compare the performance of this compound in PBS, Tris, and HEPES buffers.
Fluorescence Stability and pH Tolerance
The fluorescence intensity of sulfonated cyanine dyes, such as Sulfo-Cy3, is largely independent of the pH within the typical working range of most biological buffers (pH 3-10).[1] This suggests that the intrinsic brightness of this compound should remain consistent across PBS, Tris, and HEPES buffers, provided they are within this pH range.
Compatibility with Copper-Catalyzed Click Chemistry (CuAAC)
A crucial consideration for the use of this compound is the compatibility of the buffer with the copper catalyst required for the CuAAC reaction.
-
PBS (Phosphate-Buffered Saline): PBS is generally compatible with CuAAC. However, high concentrations of phosphate (B84403) can sometimes lead to the precipitation of copper-phosphate complexes. This can be mitigated by using a copper-chelating ligand, which is a standard component of modern CuAAC protocols.
-
Tris-HCl (Tris): Tris buffer is generally not recommended for CuAAC reactions. The amine group in Tris can act as a chelator for copper(I) ions, which can inhibit the catalytic activity and reduce the efficiency of the click reaction.[2][3]
-
HEPES: HEPES buffer is a good choice for CuAAC reactions as it does not significantly interfere with the copper catalyst.[3] It offers good pH stability in the physiological range and is compatible with live-cell imaging experiments.
Quantitative Performance Data
| Parameter | PBS | Tris-HCl | HEPES | Supporting Evidence |
| Fluorescence Stability | Stable | Stable | Stable | Sulfo-Cy3 dyes are stable over a wide pH range (3-10).[1] |
| CuAAC Efficiency | Good | Poor (Inhibitory) | Excellent | Tris can chelate copper, inhibiting the reaction[2][3]; HEPES and Phosphate buffers are preferred.[2] |
| Photostability | Good | Good | Good | Cyanine dyes are known for their good photostability.[4] |
| Quantum Yield | ~0.15 (in PBS) | Expected to be similar | Expected to be similar | The quantum yield of Sulfo-Cy3 NHS ester in PBS is reported to be approximately 0.15.[1] The buffer choice is not expected to significantly alter this. |
Comparison with Alternative Fluorescent Alkyne Probes
Several alternative fluorescent alkyne probes are available for click chemistry applications. Here, we compare this compound with two popular alternatives: Alexa Fluor 555 Alkyne and ATTO 565 Alkyne.
| Probe | Excitation Max (nm) | Emission Max (nm) | Key Features |
| This compound | ~550 | ~570 | High water solubility, bright, and photostable.[4] |
| Alexa Fluor 555 Alkyne | ~555 | ~565 | Very bright and photostable, pH-insensitive fluorescence.[5] |
| ATTO 565 Alkyne | ~564 | ~590 | High fluorescence quantum yield, excellent thermal and photostability, suitable for single-molecule detection.[6][7][8] |
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general workflow for labeling an azide-modified protein with this compound.
Materials:
-
Azide-modified protein in a compatible buffer (e.g., HEPES or PBS)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Copper ligand (e.g., THPTA)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Degassing equipment (optional but recommended)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in a suitable solvent (e.g., water or DMSO) to a stock concentration of 10 mM.
-
Prepare a 10 mM stock solution of CuSO4 in water.
-
Prepare a 50 mM stock solution of the copper ligand in water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate (B8700270) in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein with the this compound stock solution. The final concentration of the dye should be in excess of the protein.
-
Add the copper ligand to the reaction mixture.
-
Add the CuSO4 solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Remove the excess dye and other reaction components by a suitable method such as size-exclusion chromatography or dialysis.
-
Caption: Workflow for labeling an azide-modified protein with this compound via CuAAC.
Signaling Pathway and Logical Relationships
The choice of buffer directly impacts the efficiency of the CuAAC reaction, which in turn determines the success of the labeling experiment.
Caption: Logical diagram illustrating the impact of buffer choice on CuAAC efficiency.
References
- 1. Sulfo-Cyanine 3 NHS ester | AAT Bioquest [aatbio.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. lumiprobe.com [lumiprobe.com]
- 5. APDye 555 Alkyne | Alexa Fluor 555 Alkyne replacement | AxisPharm [axispharm.com]
- 6. aatbio.com [aatbio.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. atto-tec.com [atto-tec.com]
A Head-to-Head Comparison: Copper-Catalyzed vs. Copper-Free Click Chemistry for Biomolecular Labeling
In the landscape of bioconjugation, click chemistry has emerged as a revolutionary tool for its efficiency, selectivity, and biocompatibility.[1] Among the various click reactions, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and its copper-free counterpart, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), are the most prominent methods for labeling biomolecules.[2] This guide provides a detailed, objective comparison of these two powerful techniques to assist researchers, scientists, and drug development professionals in selecting the optimal method for their specific applications.
The primary distinction between CuAAC and SPAAC lies in the trade-off between reaction speed and biocompatibility.[1] CuAAC is celebrated for its fast reaction kinetics but requires a copper catalyst that can be cytotoxic, presenting challenges for applications in living cells and organisms.[3] In contrast, SPAAC eliminates the need for a toxic metal catalyst, making it highly suitable for biological systems, though historically at the expense of slower reaction rates.[2]
At a Glance: Key Differences
| Feature | CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) | Copper-Free Click Chemistry (SPAAC) |
| Catalyst | Copper(I) | None |
| Biocompatibility | Lower, due to copper cytotoxicity | High |
| Reaction Kinetics | Generally faster | Generally slower, but newer cyclooctynes are closing the gap |
| Reaction Partners | Terminal Alkyne + Azide (B81097) | Strained Cyclooctyne (B158145) + Azide |
| Bioorthogonality | High; terminal alkynes and azides are largely inert in biological systems.[1] | High; cyclooctynes and azides are bioorthogonal.[4] |
| Primary Application | In vitro applications, fixed cells, short-term live-cell experiments with ligands.[2] | Live-cell imaging, in vivo studies, long-term cell viability experiments.[5] |
Performance Comparison: A Quantitative Look
The choice between CuAAC and SPAAC is often dictated by the specific experimental requirements. The following tables summarize key quantitative data to facilitate a direct comparison.
Table 1: Reaction Kinetics
| Parameter | CuAAC | SPAAC |
| Second-Order Rate Constant (k₂) | ~10³ - 10⁵ M⁻¹s⁻¹ | ~10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on the cyclooctyne used) |
| Typical Reaction Time | 1 - 4 hours[3] | 1 - 12 hours[3] |
| Typical Yield | > 90%[3] | > 85%[3] |
Table 2: Biocompatibility
| Parameter | CuAAC | SPAAC |
| Cytotoxicity | Copper-induced cytotoxicity is a major concern, though it can be mitigated with ligands.[6] | Generally considered non-toxic and highly biocompatible.[6] |
| Live Cell Labeling | Feasible for short durations, often requiring protective ligands like THPTA.[5] | Well-suited for long-term live-cell imaging and in vivo studies.[4][7] |
Reaction Mechanisms
The fundamental difference in the reaction pathways of CuAAC and SPAAC dictates their respective advantages and limitations.
Caption: The CuAAC reaction mechanism involves the copper(I)-catalyzed cycloaddition of a terminal alkyne and an azide to form a stable 1,4-disubstituted triazole.[]
Caption: The SPAAC reaction is a catalyst-free cycloaddition driven by the release of ring strain in the cyclooctyne, reacting with an azide to form a triazole.[9]
Experimental Protocols
Detailed methodologies are crucial for reproducible experiments. Below are representative protocols for cell surface labeling using both CuAAC and copper-free click chemistry.
Protocol 1: Cell Surface Labeling via CuAAC
This protocol is adapted for labeling metabolically incorporated azides on the cell surface with an alkyne-functionalized probe.
Materials:
-
Cells with metabolically incorporated azides (e.g., grown in the presence of Ac₄ManNAz)[10]
-
Alkyne-fluorophore conjugate
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Copper-chelating ligand (e.g., THPTA)[5]
-
Sodium ascorbate (B8700270)
-
Aminoguanidine[10]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Labeling buffer (e.g., PBS with 1% fetal calf serum)[11]
Procedure:
-
Cell Preparation: Culture cells to the desired confluency and metabolically label them with an azide-containing precursor.
-
Washing: Gently wash the cells twice with cold PBS to remove any unreacted azide precursor.
-
Preparation of Labeling Cocktail (prepare fresh):
-
In a microfuge tube, premix CuSO₄ and THPTA (e.g., 1:5 molar ratio) in PBS.[5]
-
Add the alkyne-fluorophore to the desired final concentration (e.g., 25 µM).[10]
-
Add aminoguanidine (B1677879) to a final concentration of 1 mM.[10]
-
Finally, add sodium ascorbate to a final concentration of 2.5 mM to reduce Cu(II) to the active Cu(I) state.[5]
-
-
Labeling: Aspirate the wash buffer from the cells and add the labeling cocktail. Incubate for 5-10 minutes at 4°C or room temperature.[10]
-
Final Washes: Aspirate the labeling cocktail and wash the cells three times with labeling buffer to remove unreacted reagents.
-
Imaging: The cells are now ready for imaging using fluorescence microscopy.
Protocol 2: Cell Surface Labeling via Copper-Free Click Chemistry (SPAAC)
This protocol outlines the labeling of azide-modified cell surface glycans with a strained cyclooctyne-fluorophore conjugate.
Materials:
-
Cells with metabolically incorporated azides (e.g., grown in the presence of Ac₄ManNAz)[4]
-
Strained cyclooctyne-fluorophore conjugate (e.g., DBCO-Alexa Fluor 488)[4]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Imaging medium (e.g., FluoroBrite DMEM)[4]
Procedure:
-
Cell Preparation: Culture and metabolically label cells with an azide-containing sugar as described for the CuAAC protocol.
-
Washing: Wash the cells twice with warm PBS to remove unincorporated azide precursors.[4]
-
Labeling: Add the cyclooctyne-fluorophore conjugate, diluted in pre-warmed cell culture medium, to the cells. Incubate for 15-60 minutes at 37°C, protected from light.[4][11]
-
Final Washes: Wash the cells three times with warm PBS to remove any unreacted cyclooctyne-fluorophore.[4]
-
Imaging: Replace the PBS with pre-warmed imaging medium. The cells can now be imaged using a fluorescence microscope.[4]
Experimental Workflow
The general workflow for labeling experiments using either CuAAC or SPAAC involves similar steps, with the key difference being the composition of the labeling solution.
Caption: A generalized experimental workflow for biomolecular labeling using click chemistry.
Conclusion: Making the Right Choice
The decision between CuAAC and copper-free click chemistry is highly dependent on the specific experimental context. For in vitro applications where reaction speed is critical and potential cytotoxicity is not a concern, CuAAC remains a powerful and efficient tool.[2] The development of advanced copper-chelating ligands has also expanded its utility in short-term live-cell experiments.[12]
However, for the majority of live-cell and in vivo studies, particularly those requiring long-term viability and observation, the superior biocompatibility of SPAAC makes it the method of choice.[5] Continual advancements in the design of new cyclooctynes with enhanced reaction kinetics are steadily closing the performance gap with CuAAC, further solidifying the position of copper-free click chemistry as an indispensable tool in chemical biology and drug development.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chempep.com [chempep.com]
- 7. Copper-free click chemistry in living animals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
Literature review of studies using Trisulfo-Cy3-Alkyne for validation.
For researchers, scientists, and drug development professionals, the selection of fluorescent probes for bioorthogonal labeling is a critical step in ensuring experimental success. This guide provides a comprehensive literature review of studies utilizing Trisulfo-Cy3-Alkyne for validation, offering an objective comparison with alternative probes and detailing experimental protocols.
This compound is a water-soluble fluorescent dye widely employed in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. Its three sulfonate groups enhance its solubility in aqueous buffers, making it particularly suitable for labeling biomolecules in physiological conditions. The Cy3 fluorophore exhibits bright and stable fluorescence in the orange-red region of the spectrum, making it compatible with a wide range of common fluorescence imaging systems.
Performance Comparison of Fluorescent Alkynes
The choice of a fluorescent alkyne significantly impacts the sensitivity and signal-to-noise ratio of an experiment. Below is a comparison of the key photophysical properties of this compound and other commonly used fluorescent alkynes.
| Feature | This compound | Cy3-Alkyne (non-sulfonated) | Cy5-Alkyne | Alexa Fluor 555-Alkyne |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~150,000 - 162,000[1] | ~150,000[2] | ~250,000 | ~150,000[3] |
| Excitation Maximum (nm) | ~550 - 554[4][5] | ~555[2] | ~646 | ~555[3] |
| Emission Maximum (nm) | ~566 - 570[2][4] | ~570[2] | ~662 | ~565[3] |
| Quantum Yield (Φ) | ~0.1[1][6] | ~0.31[2] | ~0.20 - 0.27 | ~0.10[3] |
| Solubility | High in water[7][8] | Low in water, soluble in organic solvents (DMSO, DMF)[2] | Varies by sulfonation | High in water |
| Key Advantages | High water solubility, bright signal | Higher quantum yield than sulfonated version | Emission in the far-red spectrum reduces autofluorescence | High photostability |
Experimental Protocols
The following is a detailed protocol for the labeling of azide-modified proteins in a cell lysate using this compound, based on established click chemistry methods.[9][10][11]
Materials
-
Azide-modified protein sample in a buffer without primary amines (e.g., PBS or HEPES).[11]
-
This compound
-
Click-iT® Protein Reaction Buffer Kit (or individual components):
-
Copper (II) Sulfate (CuSO₄)
-
Reducing Agent (e.g., Sodium Ascorbate)
-
Copper-chelating ligand (e.g., THPTA or TBTA)
-
-
DMSO (if this compound is not pre-dissolved)
-
1.5 mL microcentrifuge tubes
-
Purification column (e.g., desalting spin column) to remove excess dye.
Procedure
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in water or DMSO.
-
Prepare a 40 mM stock solution of CuSO₄ in deionized water.
-
Prepare a fresh 500 mM stock solution of Sodium Ascorbate in deionized water immediately before use.
-
Prepare a 40 mM stock solution of the copper-chelating ligand (e.g., THPTA) in deionized water.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, add your azide-modified protein sample.
-
Add the this compound stock solution to the protein sample. The final concentration of the alkyne probe typically ranges from 25 to 100 µM, but may require optimization.
-
Add the copper-chelating ligand to the reaction mixture to a final concentration of 1 mM.
-
Add the CuSO₄ solution to a final concentration of 1 mM.
-
Initiate the click reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 5 mM.
-
Vortex the reaction mixture gently and incubate at room temperature for 30-60 minutes, protected from light.
-
-
Purification of Labeled Protein:
-
Following incubation, remove the unreacted this compound using a desalting spin column or through dialysis according to the manufacturer's instructions.
-
The labeled protein is now ready for downstream applications such as SDS-PAGE, western blotting, or mass spectrometry.
-
Mandatory Visualizations
Experimental Workflow for Protein Labeling
Caption: Workflow for labeling azide-modified proteins with this compound.
Signaling Pathway of Click Chemistry
Caption: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction mechanism.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Cy3 alkyne | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. CY3-YNE | Sulfo-Cyanine3-alkyne | Dyes | TargetMol [targetmol.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. broadpharm.com [broadpharm.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Trisulfo-Cy3-Alkyne
The following guidelines provide essential safety and logistical information for the proper disposal of Trisulfo-Cy3-Alkyne, a fluorescent dye commonly used in biological research. Adherence to these procedures is critical to ensure laboratory safety and environmental protection. This compound, a water-soluble cyanine (B1664457) dye, should be handled as hazardous chemical waste.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat. All handling of the compound in its solid form or in concentrated solutions should be performed in a well-ventilated area or a chemical fume hood.
Hazard Profile
| Hazard Information for Related Compound: Cy3-Alkyne | |
| Hazard Classifications | Eye Irritant 2, Skin Irritant 2, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system) |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Signal Word | Warning |
| Water Hazard Class (WGK) | 3 (Highly hazardous to water) |
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any solid this compound powder, contaminated consumables (e.g., pipette tips, microfuge tubes, weighing paper), and grossly contaminated PPE in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure screw-top lid.
-
Label the container as "Hazardous Waste: this compound (Fluorescent Dye)" and include the date of first use.
-
-
Liquid Waste:
-
Collect all aqueous solutions containing this compound, including staining solutions and wash buffers, in a separate, dedicated liquid hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
The container should be leak-proof and clearly labeled as "Hazardous Liquid Waste: Aqueous this compound Solutions."
-
2. Storage of Hazardous Waste:
-
Store the sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be a secondary containment tray to prevent the spread of any potential leaks.
-
Ensure the storage area is away from drains, heat sources, and direct sunlight.
3. Waste Disposal Request:
-
Once the waste container is full or is no longer being used, arrange for its disposal through your institution's EHS office or a certified hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
4. Decontamination of Work Surfaces:
-
After handling this compound, decontaminate all work surfaces with a suitable laboratory detergent, followed by wiping with 70% ethanol (B145695) or another appropriate disinfectant.
-
Dispose of the cleaning materials (e.g., paper towels) as solid hazardous waste.
5. Spill Management:
-
Small Spills (Solid): In a fume hood, carefully sweep up the solid material, avoiding dust generation. Place the collected material in the designated solid hazardous waste container.
-
Small Spills (Liquid): Absorb the liquid with an inert absorbent material (e.g., vermiculite, sand, or chemical spill pads). Place the contaminated absorbent material in the solid hazardous waste container.
-
Large Spills: Evacuate the area and notify your institution's EHS or emergency response team immediately.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
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